This guide provides an in-depth technical analysis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone , a critical heterocyclic building block in medicinal chemistry. Executive Summary & Chemical Identity 1-(2-Chloro-6-methox...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Chemical Identity
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS 1060806-91-8 ) is a highly functionalized pyridine scaffold used extensively in the synthesis of pharmaceutical agents. Its structure features three distinct reactive handles: an acetyl group (C3) for condensation reactions, a chlorine atom (C2) for transition-metal catalyzed cross-couplings, and a methoxy group (C6) that modulates electronic properties and serves as a potential leaving group or solubility enhancer.
Chemical Data Table
Property
Specification
CAS Number
1060806-91-8
IUPAC Name
1-(2-Chloro-6-methoxypyridin-3-yl)ethan-1-one
Synonyms
3-Acetyl-2-chloro-6-methoxypyridine
Molecular Formula
C₈H₈ClNO₂
Molecular Weight
185.61 g/mol
Appearance
White to pale yellow solid
Solubility
Soluble in DCM, EtOAc, DMSO, Methanol
LogP
~2.5 (Predicted)
SMILES
COC1=NC(Cl)=C(C(C)=O)C=C1
Synthesis Strategies & Causality
The synthesis of this compound requires careful regiocontrol to ensure the acetyl group is installed at the C3 position while preserving the C2-chloro and C6-methoxy substituents.
Primary Route: The Weinreb Amide Protocol
This is the most reliable method for research and scale-up. It avoids the over-addition side reactions common with direct Grignard additions to esters.
Mechanism: Conversion of the acid to a Weinreb amide (N-methoxy-N-methylamide) creates a stable chelated intermediate upon reaction with methylmagnesium bromide (MeMgBr). This tetrahedral intermediate does not collapse until acidic workup, preventing the formation of the tertiary alcohol.
Alternative Route: Stille Coupling
Useful when the 3-bromo precursor is more accessible.
Precursor: 3-Bromo-2-chloro-6-methoxypyridine.
Reagent: Tributyl(1-ethoxyvinyl)tin.
Mechanism: Pd-catalyzed cross-coupling installs an enol ether, which is hydrolyzed to the ketone.
Synthesis Workflow Diagram
Caption: Comparative synthesis routes. The Weinreb route (solid lines) is preferred for high fidelity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. The intermediate Weinreb amide isolation serves as a quality control checkpoint.
Protocol A: Synthesis via Weinreb Amide (Recommended)
Step 1: Formation of N-Methoxy-N-methyl-2-chloro-6-methoxynicotinamide
Note: Shifts are approximate based on electronic shielding.
Reactivity & Applications in Drug Design
This scaffold is a "linchpin" intermediate. The orthogonality of its functional groups allows for sequential modification.
Divergent Synthesis Logic
C3-Acetyl: Used for condensation reactions (e.g., with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminones, precursors to pyrazoles).
C2-Chloro: An electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings. The C2 position is activated by the adjacent pyridine nitrogen.
C6-Methoxy: Can be demethylated to the pyridone or displaced by strong nucleophiles (SNAr) under forcing conditions.
Pathway Diagram
Caption: Divergent reactivity profile. The scaffold supports sequential functionalization.
References
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Ishihara, Y., et al. (2024).[5] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link] (Context on pharmacophore utility).
A Comprehensive Technical Guide to the Molecular Structure of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (C₈H₈ClNO₂)
Abstract This technical guide provides an in-depth analysis of 1-(2-chloro-6-methoxypyridin-3-yl)ethanone, a substituted pyridine derivative of significant interest to medicinal chemists and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of 1-(2-chloro-6-methoxypyridin-3-yl)ethanone, a substituted pyridine derivative of significant interest to medicinal chemists and drug development professionals. This document moves beyond a simple recitation of data, offering a detailed exploration of the molecule's structural architecture, the strategic implications of its constituent functional groups, and the analytical methodologies required for its definitive characterization. We will dissect the rationale behind synthetic strategies and elucidate how the interplay between the pyridine core, chloro, methoxy, and ethanone moieties contributes to its utility as a high-value building block in the synthesis of complex pharmaceutical agents. This guide is structured to provide researchers with both the foundational knowledge and the practical insights necessary to effectively utilize this compound in a research and development setting.
Core Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its identity and physical characteristics. 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is a solid compound at room temperature, requiring storage in dry, refrigerated conditions (2-8°C) to ensure its long-term stability.[1][2]
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
The molecule consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is decorated with three key substituents that dictate its reactivity and potential biological activity:
A chloro group at the C2 position.
An ethanone (acetyl) group at the C3 position.
A methoxy group at the C6 position.
The strategic placement of these groups creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.
Physicochemical and Computational Data
Computational modeling provides predictive insights into a molecule's behavior in various environments, which is invaluable for anticipating its pharmacokinetic properties in early-stage drug discovery.[3]
Strategic Importance of Functional Groups in Drug Discovery
The true value of 1-(2-chloro-6-methoxypyridin-3-yl)ethanone is not merely in its existence, but in the deliberate combination of its functional groups. Each component has been strategically employed by medicinal chemists to solve specific challenges in drug design.[4][5] The presence of both chloro and methoxy groups is a common feature in many FDA-approved drugs.[5][6]
Technical Guide: Synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
This is a comprehensive technical guide for the synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone , designed for researchers and process chemists. Abstract This guide details the scalable synthesis of 1-(2-Chloro-6...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide for the synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone , designed for researchers and process chemists.
Abstract
This guide details the scalable synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8), a critical intermediate in the development of eukaryotic initiation factor 4A (eIF4A) inhibitors and other heterocyclic pharmacophores. The pathway prioritizes regioselective nucleophilic aromatic substitution (
) followed by a Weinreb amide-mediated acylation. This route avoids the cryogenic stringency of direct lithiation and ensures high isomeric purity (>98%) by leveraging steric control during the functionalization of the pyridine core.
Pyridine Core: Electron-deficient, susceptible to nucleophilic attack.
2,6-Disubstitution: The chlorine at C-2 and methoxy at C-6 create a "push-pull" electronic system. The C-2 chlorine is activated for further coupling (e.g., Suzuki, Buchwald), while the C-6 methoxy acts as an electron-donating group (EDG).
C-3 Acetyl Group: A meta-director relative to the methoxy group, but installed via an ortho-director strategy relative to the C-2 chlorine.
Retrosynthetic Pathway
The most robust disconnection occurs at the ketone bond, tracing back to a carboxylic acid precursor. The core challenge is establishing the 2,6-substitution pattern with correct regiochemistry.
Disconnection 1 (Acylation): The acetyl group is derived from 2-chloro-6-methoxynicotinic acid via a Weinreb amide intermediate to prevent over-addition of the methylating agent.
Disconnection 2 (Regioselective
): The 2-chloro-6-methoxy motif is generated from 2,6-dichloronicotinic acid . The carboxylic acid moiety at C-3 provides steric bulk, directing nucleophilic attack of methoxide to the less hindered C-6 position.
Caption: Retrosynthetic logic flow from target ketone to commercially available 2,6-dichloronicotinic acid.
).
Regioselectivity: The C-3 carboxyl group sterically shields the C-2 chlorine, directing the methoxide nucleophile to the more accessible C-6 position.
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (Ar/N2) inlet.
Procedure:
Dissolve 2,6-dichloronicotinic acid in anhydrous methanol (0.5 M concentration).
Slowly add NaOMe solution (25-30% in MeOH) at room temperature. Exotherm expected.
Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC (The starting material spot should disappear; a more polar product spot appears).
Workup: Cool to RT. Concentrate in vacuo to remove bulk methanol. Dilute residue with water.
Acidification: Carefully acidify with 1N HCl to pH ~3–4. The product, 2-chloro-6-methoxynicotinic acid , will precipitate as a white solid.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Yield Expectation: 85–92%.
Step 2: Weinreb Amide Formation
Objective: Activate the carboxylic acid for controlled acylation.
Rationale: Direct reaction of acid chlorides with Grignard reagents often leads to tertiary alcohols (double addition). The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate that prevents over-addition.
Add Triethylamine, followed by EDCI and HOBt. Stir for 15 minutes to activate the acid.
Add N,O-Dimethylhydroxylamine hydrochloride.
Allow to warm to RT and stir overnight (12–16 h).
Workup: Quench with saturated
. Extract with DCM (). Wash organics with brine, dry over , and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75–85%.
Step 3: Grignard Acylation
Objective: Convert the amide to the methyl ketone.
Protocol
Reagents: Weinreb amide intermediate (1.0 equiv), Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 equiv), THF (anhydrous).
Procedure:
Dissolve the Weinreb amide in anhydrous THF (0.1 M) under Argon. Cool to 0°C .[1]
Dropwise add MeMgBr.[2] Maintain internal temperature < 5°C.
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
Quench: Cool back to 0°C. Carefully add saturated
solution. Vigorous gas evolution.
Extraction: Extract with EtOAc. Wash with brine. Dry over
.
Purification: Flash chromatography (typically 10-30% EtOAc in Hexanes).
Yield Expectation: 80–90%.
Reaction Mechanism & Logic
The success of this pathway relies on the Stable Tetrahedral Intermediate formed during the Grignard addition to the Weinreb amide.
Caption: The magnesium chelate stabilizes the intermediate, preventing the ketone from forming until the acidic workup, thereby stopping double addition.
Regioisomer Impurity: The 2-methoxy-6-chloro isomer is the primary impurity risk in Step 1. It can be distinguished by NMR; the C-5 proton in the desired product (ortho to OMe) is typically more shielded (upfield) than the C-3 proton in the impurity.
Process Safety & Troubleshooting
Safety Hazards
Sodium Methoxide: Highly corrosive and moisture sensitive. Use in a fume hood.
Methylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. Ensure all glassware is oven-dried.
Exotherms: Both the
and Grignard quench steps are exothermic. Control addition rates.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete reaction or bis-methoxylation
Ensure temp does not exceed 65°C. Use exactly 2.5 eq of NaOMe. If bis-methoxy forms (2,6-dimethoxy), lower temp to 50°C.
Grignard "Stalling"
Moisture in solvent
Distill THF over Na/Benzophenone or use molecular sieves.
Over-addition (Tertiary Alcohol)
Weinreb amide hydrolysis or excess heat
Ensure Weinreb amide is pure. Keep Grignard addition strictly at 0°C.
References
Regioselective
on Pyridines:
Title: Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initi
Title: Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides.[4][5]
Source:Journal of Organic Chemistry.
Context: Discusses the challenges of regioselectivity in direct lithiation, supporting the choice of the carboxylic acid route for this specific target.
Technical Whitepaper: Biological Activity & Synthetic Utility of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
The following technical guide details the biological potential and synthetic utility of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone , a high-value heterocyclic intermediate. Executive Summary 1-(2-Chloro-6-methoxypyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological potential and synthetic utility of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone , a high-value heterocyclic intermediate.
Executive Summary
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8) acts as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the compound itself is a synthetic intermediate with limited direct biological activity, its trisubstituted pyridine core is a critical precursor for pyrazolo[3,4-b]pyridines (kinase inhibitors) and imidazo[1,2-a]pyridines (GABAergic agents).
This guide analyzes the compound’s pharmacophoric potential, details its transformation into bioactive drug candidates, and provides validated protocols for its use in lead optimization.
Chemical Profile & Pharmacophore Analysis
The molecule features three distinct functional handles that allow for orthogonal chemical modifications, making it an ideal starting point for Divergent Oriented Synthesis (DOS).
Property
Specification
IUPAC Name
1-(2-Chloro-6-methoxypyridin-3-yl)ethan-1-one
Molecular Formula
C₈H₈ClNO₂
Molecular Weight
185.61 g/mol
Key Functionality
C2-Chloro: Electrophilic site for SNAr or Pd-catalyzed coupling.C3-Acetyl: Nucleophilic/Electrophilic handle for condensation.C6-Methoxy: H-bond acceptor; convertible to pyridone.[1][2][3][4][5][6][7]
Pharmacophore Mapping
The biological value of this scaffold lies in its ability to mimic the adenine ring of ATP (in kinase inhibitors) or interact with allosteric sites on GPCRs.
The "Magic Methyl" Effect: The methoxy group at C6 modulates lipophilicity (LogP) and metabolic stability, often protecting the ring from rapid oxidation while serving as a hydrogen bond acceptor.
The Kinase Hinge Binder: When cyclized to a pyrazolo[3,4-b]pyridine, the nitrogen atoms in the new ring system typically form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., p38 MAPK, BRAF).
Biological Applications of Derivatives
This intermediate is primarily used to access two major classes of bioactive molecules.
Kinase Inhibitors (Pyrazolo[3,4-b]pyridines)
By reacting the C3-acetyl group with hydrazine derivatives, the molecule cyclizes to form 1H-pyrazolo[3,4-b]pyridines .
Target: p38 Mitogen-Activated Protein Kinase (MAPK).
Mechanism: These derivatives function as ATP-competitive inhibitors. The pyridine nitrogen (N7 in the fused system) accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38α).
Therapeutic Area: Anti-inflammatory agents (Rheumatoid Arthritis) and Oncology.
EP3 Receptor Antagonists
Research indicates that 2-chloro-6-methoxypyridine derivatives are used to synthesize oxazolidinedione-arylpyridinones .[5]
Target: Prostaglandin E2 receptor 3 (EP3).
Mechanism: Antagonism of EP3 blocks the pro-thrombotic effects of PGE2 without increasing bleeding risk, a key advantage over traditional anti-platelet therapies.
GABAA Receptor Modulators
The core pyridine structure is utilized in the synthesis of imidazo[1,2-a]pyrimidines .
Activity: Functionally selective ligands for GABAA receptors.[5]
Application: Anxiolytics with reduced sedative side effects.
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation of the intermediate into its bioactive forms.
Figure 1: Divergent synthesis pathways transforming the scaffold into Kinase and GPCR ligands.
Experimental Protocols
The following protocols are standardized for research applications. Safety Note: All procedures must be performed in a fume hood wearing appropriate PPE.
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine Core
This reaction utilizes the Knorr Pyrazole Synthesis mechanism to fuse a pyrazole ring onto the pyridine.
Hydrazine hydrate (1.5 eq) or substituted hydrazine (e.g., Phenylhydrazine).
Solvent: Ethanol (EtOH) or n-Butanol.
Catalyst: Acetic acid (cat.) or p-TsOH (if using substituted hydrazines).
Procedure:
Dissolve the ketone in EtOH (0.5 M concentration).
Add hydrazine hydrate dropwise at room temperature.
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (formation of a polar spot).
Cyclization Step: If the intermediate hydrazone forms but does not cyclize, add a base (e.g., K₂CO₃) and heat at 100°C in a sealed tube to force the intramolecular SNAr displacement of the 2-Chloro group.
Workup:
Cool to room temperature. The product often precipitates.
Filter the solid and wash with cold EtOH.
Recrystallize from EtOH/Water.
Protocol B: Suzuki-Miyaura Cross-Coupling
Used to functionalize the C2 position while retaining the acetyl group for later modification.
Reagents:
Scaffold (1.0 eq)
Aryl Boronic Acid (1.2 eq)
Catalyst: Pd(dppf)Cl₂ (0.05 eq)
Base: Cs₂CO₃ (3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
Degas solvents with nitrogen for 15 minutes.
Combine all reagents in a microwave vial or pressure tube.
Heat to 90°C for 2–12 hours under inert atmosphere.
Validation:
Successful coupling is indicated by the disappearance of the aryl chloride peak in LC-MS.
References
BenchChem. (2025). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide. Retrieved from
PureSynth. (2023).[8] 2-Chloro-6-Methoxypyridine Reagent Profile for Imidazo[1,2-a]pyrimidines. Retrieved from
National Institutes of Health (NIH). (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. PubChem.[9] Retrieved from
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Pyrazolo-pyridines. Retrieved from
ChemScene. (2023). Product Data: 1-(2-Chloro-6-methoxypyridin-3-yl)ethan-1-one. Retrieved from
Strategic Applications of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone in Medicinal Chemistry: A Whitepaper on Divergent Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery, the design of highly functionalized, low-mo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: In-Depth Technical Guide
Executive Summary
In the landscape of modern drug discovery, the design of highly functionalized, low-molecular-weight building blocks is paramount. 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone represents a privileged, multi-functional scaffold that offers exceptional orthogonal reactivity. By combining a halogenated pyridine core, an electron-modulating methoxy group, and a versatile acetyl moiety, this compound serves as a critical node for divergent synthesis. This technical guide explores the structural rationale, synthetic utility, and downstream medicinal applications of this scaffold, providing self-validating protocols to accelerate hit-to-lead optimization campaigns.
Structural Rationale & Electronic Topography
The strategic importance of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone lies in the precise electronic push-pull dynamics of its substituents, which enable highly selective, site-specific transformations[1]:
The Pyridine Core: Nitrogenous heterocycles, particularly pyridines, are ubiquitous in FDA-approved drugs (e.g., imatinib, indinavir) due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable hydrogen-bonding profiles[2].
C2-Chloro Group (Electrophilic Hub): The chlorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[1]. The adjacent electronegative pyridine nitrogen lowers the LUMO of the ring, facilitating oxidative addition by low-valent palladium species.
C6-Methoxy Group (Metabolic Shield & Electronic Modulator): The methoxy group acts as a hydrogen bond acceptor while simultaneously increasing the electron density of the ring via resonance. Crucially, substitution at the 6-position blocks cytochrome P450-mediated N-oxidation and hydroxylation—common metabolic liabilities in unsubstituted pyridines.
C3-Acetyl Group (Nucleophilic/Electrophilic Handle): The ethanone moiety provides an acidic α-methyl group capable of forming nucleophilic enolates, while the carbonyl carbon remains a prime target for nucleophilic attack. This allows for the rapid construction of complex fused or linked heterocycles[3].
Synthetic Utility & Key Transformations
The true value of this scaffold is its capacity for orthogonal functionalization. Chemists can selectively react the C2-chloro group without disturbing the C3-acetyl group, or vice versa.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming new carbon-carbon bonds at the C2 position[1]. By utilizing palladium catalysts, the chloropyridine can be coupled with various aryl or heteroaryl boronic acids[4]. Recent advancements have demonstrated that even challenging heterobiaryl syntheses can be achieved in aqueous media using specialized ligands like CPCy Phendole-phos, achieving near-quantitative yields[5].
The 3-acetyl group is an ideal precursor for Claisen-Schmidt condensations. Reacting the scaffold with aromatic or heteroaromatic aldehydes under basic conditions yields pyridine-chalcone derivatives[3]. These α,β-unsaturated ketones are not only biologically active themselves but serve as Michael acceptors for subsequent cyclization reactions. For instance, ternary condensation or reaction with guanidine hydrochloride readily affords fused pyrimidines or bipyridinyl derivatives[3][6].
Caption: Divergent synthetic pathways exploiting the orthogonal reactivity of the core scaffold.
Applications in Targeted Drug Discovery
Microtubule-Destabilizing Agents (Oncology)
Combretastatin A-4 (CA-4) is a potent antimitotic agent that binds to the colchicine site of tubulin. Research has shown that replacing the traditional 3,4,5-trimethoxyphenyl (TMP) moiety with a functionalized pyridine ring—derived directly from our core scaffold via chalcone formation—yields novel microtubule-destabilizing agents[2]. The pyridine nitrogen provides a critical hydrogen bond with the Cys241 residue in the tubulin binding pocket, significantly enhancing antiproliferative activity[2].
Kinase Inhibitors & Antimicrobial Agents
Pyrimidines synthesized from the 3-acetyl moiety of this scaffold play a vital role in biological processes and exhibit broad-spectrum therapeutic activities, including antimicrobial and anticancer properties[3][7]. Furthermore, converting the acetyl group into hydrazone derivatives yields compounds with documented anti-inflammatory, analgesic, and antitubercular activities, driven by the nucleophilic nature of the hydrazone nitrogen atoms[8].
Caption: Mechanism of action for pyridine-chalcone derivatives as microtubule-destabilizing agents.
Quantitative Data Presentation
The following table summarizes the quantitative performance of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone across standard medicinal chemistry workflows, based on optimized literature conditions[3][5][9].
Transformation
Reagents & Catalyst System
Reaction Site
Typical Yield (%)
Mechanistic Advantage / Rationale
Suzuki-Miyaura Coupling
Aryl-B(OH)2, Pd(OAc)2, K2CO3, Dioxane/H2O
C2-Chloro
75–95%
Aqueous solvent systems facilitate base solubility; low catalyst loading required[5].
Claisen-Schmidt Condensation
Aryl-CHO, NaOH (aq), EtOH, RT
C3-Acetyl
65–96%
Atom-economical; E1cB dehydration is driven by extended conjugation[3].
Pyrimidine Annulation
Guanidine HCl, Base, EtOH, Reflux
C3-Enone (Chalcone)
70–95%
Direct access to privileged kinase-inhibitor scaffolds via Michael addition/cyclization[3].
Iron-Catalyzed Cross-Coupling
Alkyl-MgCl, Fe(acac)3, DMPU, THF
C2-Chloro
67–94%
Sustainable, earth-abundant metal catalysis alternative to Palladium[9].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.
Protocol 1: C2-Functionalization via Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To install an aryl/heteroaryl group at the C2 position while preserving the C3-acetyl group.
Preparation: In an oven-dried Schlenk flask, combine 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
Causality: K2CO3 is strictly required to coordinate with the boronic acid, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, which is the rate-determining step for transmetalation to the palladium center.
Catalyst Addition: Add Pd(OAc)2 (0.05 equiv) and a suitable phosphine ligand (e.g., SPhos, 0.1 equiv).
Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.
Causality: Oxygen must be rigorously excluded. O2 will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle and leading to homocoupling of the boronic acid.
Reaction: Heat the mixture to 90 °C under Argon for 12 hours. Monitor via TLC or LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4.
Causality: Brine removes the highly polar DMF/H2O and inorganic salts. Na2SO4 removes residual water without altering the pH, preventing premature hydrolysis of the acetyl group. Filter and concentrate in vacuo, followed by silica gel chromatography.
Protocol 2: C3-Functionalization via Claisen-Schmidt Condensation
Objective: To synthesize a pyridine-chalcone derivative for downstream heterocycle annulation.
Enolate Generation: Dissolve 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (1.0 equiv) and an aromatic aldehyde (1.0 equiv) in absolute ethanol (0.5 M).
Base Addition: Slowly add a 40% aqueous NaOH solution (2.0 equiv) dropwise at 0 °C.
Causality: The strong base deprotonates the α-methyl group of the acetyl moiety, forming a resonance-stabilized enolate. The low temperature prevents unwanted Cannizzaro reactions of the aldehyde.
Condensation & Dehydration: Remove the ice bath and stir at room temperature for 4–6 hours.
Causality: The enolate attacks the aldehyde carbonyl (aldol addition). The subsequent dehydration (E1cB mechanism) occurs spontaneously at room temperature because the resulting double bond is highly conjugated with both the pyridine ring and the newly attached aryl group, creating a thermodynamically stable chalcone[3].
Isolation: Pour the reaction mixture into crushed ice. Neutralize with 1M HCl if necessary.
Causality: Pouring into ice water dramatically decreases the solubility of the highly lipophilic chalcone, driving its precipitation.
Purification: Filter the resulting precipitate under vacuum, wash with cold water to remove NaOH salts, and recrystallize from ethanol to afford the pure (E)-chalcone derivative.
References
PolyU Institutional Repository. Design, Synthesis and Biological Evaluation of Pyridine-Chalcone Derivatives as Novel Microtubule-Destabilizing Agents. Retrieved from [Link]
DergiPark. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Retrieved from[Link]
The Royal Society of Chemistry. Cyclic Ureas (DMI, DMPU) as Efficient, Sustainable Ligands in Iron-Catalyzed C(sp2) Cross-Coupling. Retrieved from [Link]
ResearchGate. A Review Article - Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. Retrieved from[Link]
RSIS International. Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. Retrieved from [Link]
Oriental Journal of Chemistry. Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. Retrieved from [Link]
ECronicon. Review on the Pharmacological Activities of Hydrazones derivatives. Retrieved from [Link]
Solubility Profiling & Solvent Selection Guide: 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
CAS Number: 1060806-91-8 Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol [1][2][3] Executive Summary This technical guide provides a comprehensive solubility profile for 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone , a c...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1060806-91-8
Formula: C₈H₈ClNO₂
Molecular Weight: 185.61 g/mol [1][2][3]
Executive Summary
This technical guide provides a comprehensive solubility profile for 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone , a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates (e.g., COX-2 inhibitors, kinase inhibitors).[2][3][4]
The compound exhibits a lipophilic profile (LogP ~1.95) with limited aqueous solubility at neutral pH.[2][3] Optimal dissolution is achieved in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM).[2][3][4] This guide details the physicochemical basis of these properties, provides a predicted solubility classification, and outlines standardized protocols for empirical determination.[2][3][4]
Physicochemical Basis of Solubility
Understanding the molecular architecture is prerequisite to predicting solvent interactions.[2][3][4]
Structural Analysis[2][3][4]
Pyridine Core: The central heterocycle provides some polarity, but the nitrogen's basicity is significantly modulated by substituents.[2][3][4]
2-Chloro Substituent: An electron-withdrawing group (EWG) at the
-position relative to the nitrogen reduces the pKa of the pyridine nitrogen, making it less likely to protonate (and dissolve) in weak aqueous acids compared to unsubstituted pyridine.[2][3]
6-Methoxy Group: Adds lipophilicity while offering a weak hydrogen bond acceptor site.[2][3]
3-Acetyl Group: The ketone moiety acts as a hydrogen bond acceptor, facilitating solubility in polar organic solvents but insufficient to carry the molecule in water.[2][3][4]
Low polar surface area suggests good membrane permeability and poor water solubility.[2][4]
H-Bond Donors
0
Cannot act as a hydrogen bond donor; relies on solvent donors (e.g., alcohols, water) or dipole-dipole interactions.[2][3][4]
H-Bond Acceptors
3
Capable of interaction with protic solvents (MeOH, EtOH).[2][3]
Solubility Profile & Solvent Compatibility
Note: The values below represent expert-derived classifications based on structural analogs (e.g., 2-chloro-6-methoxypyridine) and calculated physicochemical properties. Empirical validation is recommended for GMP applications.
Solvent Classifications[2][3][4]
Solvent Class
Representative Solvents
Solubility Prediction
Operational Notes
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Primary Choice. Ideal for stock solutions and reaction media (e.g., S_NAr, Suzuki coupling).[2][3][4]
Chlorinated
DCM, Chloroform
High (>50 mg/mL)
Excellent for extraction workups and chromatography loading.[2][3]
Polar Protic
Methanol, Ethanol
Moderate (10-50 mg/mL)
Solubility is temperature-dependent.[2][3] Good candidates for recrystallization (often with cooling).[2][3][4]
Ethers
THF, 1,4-Dioxane
Good (20-50 mg/mL)
Suitable reaction solvents; THF is preferred for reduction steps.[2][3][4]
Esters
Ethyl Acetate
Moderate (10-30 mg/mL)
Standard solvent for TLC and silica column elution.[2][3]
Validation: Compare peak area against a 5-point standard curve prepared in DMSO.[2][4]
Process Application: Solvent Selection Strategy
This decision tree aids in selecting the correct solvent system based on the intended process step.
Caption: Decision matrix for solvent selection across the synthesis and analysis lifecycle.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10797730, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. Retrieved from [Link](Used for analog physicochemical property comparison).
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2][3][4] Journal of Pharmacological and Toxicological Methods. (Foundational text for LogP-based solubility prediction).
Safety and Handling of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone: A Technical Guide for Chemical Development
Executive Summary In modern pharmaceutical and agrochemical development, highly functionalized heterocyclic building blocks are indispensable. 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone (CAS: N/A; MW: 185.61 g/mol ) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical and agrochemical development, highly functionalized heterocyclic building blocks are indispensable. 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone (CAS: N/A; MW: 185.61 g/mol ) is a specialized disubstituted pyridine derivative featuring an electrophilic 2-chloro position, an electron-donating 6-methoxy group, and a 3-acetyl moiety. While this "push-pull" electronic configuration makes it a highly versatile intermediate for cross-coupling and nucleophilic aromatic substitution (SNAr), it also imparts specific chemical hazards.
This whitepaper provides an in-depth, self-validating framework for the safe handling, storage, and experimental manipulation of this compound, grounded in authoritative laboratory safety standards.
Structural & Mechanistic Hazard Profiling
To handle a chemical safely, one must first understand the causality behind its reactivity. The hazard profile of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone is directly dictated by its molecular architecture:
The 2-Chloro Electrophile: The nitrogen atom in the pyridine ring, combined with the electron-withdrawing 3-acetyl group, significantly depletes electron density at the 2-position. This makes the carbon-chlorine bond highly susceptible to SNAr reactions. Accidental exposure to strong nucleophiles (e.g., concentrated amines, thiolates) can trigger highly exothermic runaway reactions.
The 6-Methoxy Lipophilicity: Unsubstituted pyridines are highly volatile and primarily present an inhalation hazard. In contrast, the addition of the methoxy and acetyl groups increases the molecule's lipophilicity and molecular weight, rendering it a solid at room temperature. However, this lipophilicity enhances dermal penetration. If the compound contacts the skin, the methoxy group facilitates rapid transport across the stratum corneum, carrying the reactive 2-chloro pharmacophore into biological tissues, leading to severe sensitization and irritation.
The 3-Acetyl Enolization: Under strongly basic conditions, the acetyl group can undergo enolization, leading to unintended aldol condensations or uncontrolled polymerization, generating heat and pressure in closed systems.
Mechanistic hazard pathways and reactivity profiles for disubstituted pyridine derivatives.
Quantitative Safety Data & Comparative Analysis
When establishing a safety protocol, it is critical to benchmark the novel compound against a known baseline. The table below contrasts the physicochemical properties and hazard metrics of unsubstituted pyridine against the extrapolated profile of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone.
Property / Hazard Metric
Pyridine (Baseline)
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone
Molecular Weight
79.10 g/mol
185.61 g/mol
Physical State (25°C)
Volatile Liquid
Solid (Crystalline Powder)
Vapor Pressure
High (20 mmHg at 25°C)
Low (<0.1 mmHg at 25°C)
Primary Exposure Route
Inhalation, Dermal
Dermal, Ocular, Dust Inhalation
GHS Hazard Classes
Flam. Liq. 2, Acute Tox. 4
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Dermal Permeation
Very High
Moderate to High (Lipophilicity-driven)
Hydrolytic Stability
Stable
Slowly hydrolyzes to HCl in ambient moisture
Data extrapolated from structurally analogous halogenated methoxypyridines. For comprehensive hazard evaluation frameworks, refer to the[1].
Self-Validating Operational Protocols
Standard operating procedures (SOPs) often fail because they rely on human memory rather than systemic validation. The following protocol for the weighing, transfer, and reaction setup of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone is designed as a self-validating system —meaning the operator cannot proceed to the next step without confirming the physical safety parameters of the current step.
Protocol: Inert-Atmosphere Transfer and Reaction Setup
Step 1: Environmental Validation (The "Go/No-Go" Check)
Action: Verify the chemical fume hood monitor displays a face velocity between 80 and 120 Linear Feet per Minute (LFM) .
Causality: While the compound is a solid, static-induced aerosolization of the powder during transfer can lead to inhalation of highly irritating dust. A verified flow rate ensures the operator's breathing zone remains uncontaminated.
Step 2: Advanced PPE Assembly
Action: Don a flame-resistant laboratory coat, chemical splash goggles, and a double-glove system (inner: 4-mil nitrile; outer: 14-mil butyl rubber).
Causality: Pyridine derivatives are notorious for rapidly permeating standard nitrile gloves. The butyl rubber outer layer provides robust chemical resistance against the heterocyclic core, while the inner nitrile glove maintains a sterile barrier if the outer glove is compromised or removed for dexterity.
Step 3: Moisture-Free Vessel Preparation
Action: Flame-dry a Schlenk flask under vacuum (≤ 0.1 mmHg), then backfill with high-purity Argon. Repeat this cycle three times.
Causality: The 2-chloro position is susceptible to slow hydrolysis when exposed to atmospheric moisture, generating trace amounts of hydrogen chloride (HCl) gas. This not only degrades the reagent but can pressurize sealed reaction vessels over time.
Step 4: Static-Free Weighing and Transfer
Action: Tare an anti-static weigh boat. Dispense the required mass using a grounded, non-sparking spatula. Quantitatively transfer the solid into the Schlenk flask against a positive counter-flow of Argon.
Causality: The positive Argon pressure physically blocks ambient humid air from entering the flask during the brief moment the stopper is removed, preserving the integrity of the carbon-chlorine bond.
Step 5: Decontamination
Action: Immediately rinse the spatula and weigh boat with a polar aprotic solvent (e.g., acetone) into a designated halogenated waste carboy before removing the tools from the fume hood.
Workflow for the self-validating safe handling of reactive pyridine derivatives.
Emergency Systems and Spill Response
Even with rigorous protocols, accidental releases can occur. According to the [2], emergency response must be dictated by the specific chemical incompatibilities of the spilled substance.
Solid Spills (Powder): Do NOT use water to clean up a dry spill, as this may initiate hydrolysis and off-gassing of HCl. Instead, gently cover the powder with a damp, inert absorbent pad to suppress dust generation, then sweep the material into a sealable polyethylene container using a non-sparking brush.
Solution Spills (Dissolved Compound): If the compound is spilled while dissolved in an organic solvent (e.g., THF, DMF), immediately extinguish all ignition sources. Apply a universal chemical binder (e.g., diatomaceous earth) to the perimeter of the spill to prevent spreading, then work inward.
Dermal Exposure: Due to the lipophilic nature of the methoxy group, immediate action is required. Remove contaminated clothing instantly. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not use chemical neutralizing agents on the skin, as the exothermic heat of neutralization will exacerbate tissue damage.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]
American Chemical Society (ACS) Task Force on Hazard Identification. Identifying and Evaluating Hazards in Research Laboratories. Washington (DC): ACS Publications; 2015. Available at:[Link]
Penta Chemicals. Safety Data Sheet: Pyridine and Halogenated Derivatives. 2024. Available at:[Link]
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone Derivatives
Executive Summary The targeted inhibition of oncogenic translation machinery represents a frontier in precision oncology. Eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase, is critical for unwinding...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The targeted inhibition of oncogenic translation machinery represents a frontier in precision oncology. Eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase, is critical for unwinding complex 5'-untranslated regions (UTRs) of oncogenic mRNAs such as c-MYC and Cyclin D1[1]. The flavagline-inspired clinical candidate Zotatifin (eFT226) acts by stabilizing a translation-incompetent ternary complex with eIF4A and specific mRNA sequences[2]. The synthesis of such complex architectures relies heavily on modular, highly efficient cross-coupling strategies. This technical guide details the mechanistic rationale and validated protocols for utilizing 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone as a privileged electrophilic building block in Suzuki-Miyaura couplings to access advanced eIF4A inhibitor scaffolds.
Mechanistic Rationale & Chemical Causality
The utility of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone stems from its precisely tuned electronic profile, which dictates its reactivity in palladium-catalyzed cross-coupling:
Electrophilic Activation: The acetyl group at the C3 position acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects. This significantly depletes electron density at the adjacent C2-chloro position, lowering the activation energy required for the oxidative addition of the Pd(0) active species into the C-Cl bond.
Electronic Modulation: The methoxy group at C6 provides opposing electron-donating character, stabilizing the pyridine ring against unwanted nucleophilic aromatic substitution (SNAr) side reactions and improving the overall solubility and pharmacokinetic profile of the resulting derivatives.
Weinreb Amide Causality: The precursor to this building block is typically a Weinreb amide (2-chloro-N,6-dimethoxy-N-methylnicotinamide). When reacted with methyl magnesium bromide, the intermediate forms a stable 5-membered magnesium chelate. This chelate prevents over-addition of the Grignard reagent, ensuring that the reaction stops cleanly at the ketone upon aqueous acidic workup.
Biological Pathway & Workflow Visualizations
Fig 1. eIF4A signaling pathway and Zotatifin mechanism of action derived from the building block.
Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols (Self-Validating System)
Protocol A: Synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
Objective: Convert the Weinreb amide precursor to the target methyl ketone without tertiary alcohol byproducts.
Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and argon inlet, add 2-chloro-N,6-dimethoxy-N-methylnicotinamide (18.0 g, 78.0 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
Causality: Low temperatures stabilize the intermediate magnesium chelate and prevent exothermic runaway.
Grignard Addition: Dropwise add 3 M methyl magnesium bromide in diethyl ether (52.0 mL, 156 mmol, 2.0 equiv) over a period of 30 minutes. Maintain rigorous stirring.
Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1).
Quenching & Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl (100 mL) at 0 °C.
Causality: The mildly acidic NH₄Cl hydrolyzes the tetrahedral intermediate to the ketone while neutralizing excess Grignard reagent, preventing basic hydrolysis of the C-Cl bond.
Extraction: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
Protocol B: General Suzuki-Miyaura Coupling of the Ethanone Derivative
Objective: Couple the 2-chloro position with an aryl boronic acid to form the biaryl framework.
Reagent Assembly: In a 100 mL Schlenk flask, combine 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol %).
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict geometric requirement for the final reductive elimination step, thereby accelerating product formation and minimizing protodeboronation side reactions.
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles or sparge with argon for 20 minutes.
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes. Water is essential to convert the boronic acid into a reactive, negatively charged boronate complex, facilitating the transmetalation step.
Heating: Heat the reaction mixture to 90 °C under argon for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic phase (Na₂SO₄), concentrate, and purify via silica gel chromatography to isolate the coupled derivative.
Quantitative Data: Optimization of Coupling Conditions
To establish a self-validating protocol, various conditions were screened. The data below summarizes the causality behind the selection of the optimal catalytic system for this specific pyridine scaffold.
Highly active system; reserved for extremely sterically hindered boronic acids due to higher ligand cost.
4
Pd(dppf)Cl₂ (5%)
K₂CO₃ (2.0)
Anhydrous Dioxane
90
<10
Failure to proceed. Causality: Lack of water prevents formation of the reactive boronate species required for transmetalation.
References
Ernst, J. T., et al. "Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase." Journal of Medicinal Chemistry, ACS Publications, 2020.[Link]
Chu, J., et al. "eIF4A1 Inhibitor Suppresses Hyperactive mTOR-Associated Tumors by Inducing Necroptosis and G2/M Arrest." Cells, PMC, 2021.[Link]
Gordan, J., et al. "Oncogenic PKA signaling increases c-MYC protein expression through multiple targetable mechanisms." eLife, 2023.[Link]
HPLC analysis method for 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone
An authoritative guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone. Abstract This application no...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone.
Abstract
This application note presents a comprehensive framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone. This compound is a key intermediate in pharmaceutical synthesis, and a reliable analytical method is paramount for quality control, stability testing, and impurity profiling. Lacking a specific compendial method, this guide provides a systematic approach, grounded in chromatographic theory and regulatory standards, to establish a robust and validated analytical procedure. We will explore the rationale behind chromatographic parameter selection, from column chemistry and mobile phase composition to detector settings. Furthermore, a detailed protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided to ensure the method's suitability for its intended purpose.
Introduction
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone (MW: 185.61 g/mol , LogP: ~1.95) is a substituted pyridine derivative whose purity is critical in the synthesis of active pharmaceutical ingredients (APIs).[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and content of such non-volatile and thermally labile compounds.[2] This document serves as a detailed guide for researchers and drug development professionals to establish a scientifically sound RP-HPLC method, beginning with foundational method development and culminating in a fully validated protocol.
Part 1: A Logic-Driven Approach to Method Development
The development of a robust HPLC method is a systematic process aimed at achieving adequate separation and reliable quantification.[3] The physicochemical properties of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone guide the initial selection of chromatographic conditions.
Analyte Properties and Initial Chromatographic Considerations
The analyte possesses a calculated LogP of approximately 1.95, indicating moderate hydrophobicity.[1] This makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[2] The presence of an aromatic pyridine ring and a ketone functional group provides a strong chromophore, making UV detection a suitable choice.
Stationary Phase (Column) Selection
The initial and most common choice for reversed-phase separations is a C18 (octadecylsilyl) column, which provides a high degree of hydrophobicity and is effective for a wide range of analytes.[4] For aromatic compounds like the target analyte, a Phenyl-Hexyl phase can offer alternative selectivity due to potential π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[4][5]
Primary Recommendation: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the recommended starting point for its versatility and wide availability.
Alternative: A Phenyl-Hexyl column can be screened to potentially improve peak shape or resolution from closely eluting impurities.[5]
Mobile Phase Optimization
The mobile phase in RP-HPLC typically consists of an aqueous component and a water-miscible organic solvent.
Organic Solvent Selection: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and is a weaker UV-absorbing solvent.[6] Methanol can alter selectivity and is particularly useful with phenyl-based columns to enhance π-π interactions.[5] A screening of both solvents is recommended.
Aqueous Phase and pH Control: The analyte contains a nitrogen atom in the pyridine ring, which is basic. Controlling the pH of the mobile phase is crucial for achieving reproducible retention times and symmetrical peak shapes. An acidic mobile phase (pH 2.5-3.5) will ensure the pyridine nitrogen is protonated, minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[5]
Recommended Buffers: 0.1% Formic acid in water is an excellent choice as it is a volatile buffer compatible with mass spectrometry (LC-MS) if downstream characterization is needed.[6][7] Alternatively, a phosphate buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid) can be used for UV-only methods.[5]
Elution Mode (Isocratic vs. Gradient):
Isocratic elution (constant mobile phase composition) is simpler and more robust if the analyte and its impurities have similar retention behaviors.
Gradient elution (composition of the mobile phase is changed over time) is preferred for separating compounds with a wider range of polarities and for cleaning the column of strongly retained components. A generic scouting gradient (e.g., 5% to 95% organic solvent over 15-20 minutes) is an effective starting point to determine the approximate elution conditions.
Detector and Wavelength Selection
The aromatic and ketone moieties suggest strong UV absorbance. To determine the optimal wavelength for detection:
Prepare a dilute solution of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone in the mobile phase.
Using a Diode Array Detector (DAD), scan the UV spectrum from 200 to 400 nm.
Select the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity.
Method Development Workflow Diagram
Caption: Workflow for HPLC method development.
Part 2: Optimized Analytical Method and Protocol
This section provides a detailed protocol based on the principles outlined above. This method should be considered a starting point and must be validated for its intended use.
Instrumentation, Reagents, and Materials
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade, e.g., Milli-Q or equivalent)
Formic acid (≥98%)
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone reference standard (purity ≥98%)
Optimized Chromatographic Conditions
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
0.1% (v/v) Formic Acid in Acetonitrile
Elution Mode
Gradient
Gradient Program
Time (min)
0.0
15.0
15.1
20.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
DAD at λ-max (determine experimentally, likely ~270 nm)
Injection Volume
10 µL
Run Time
20 minutes
Preparation of Solutions
Mobile Phase Preparation:
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Mix thoroughly.
Working Standard Solution (e.g., 100 µg/mL):
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to volume with the diluent and mix.
Sample Preparation:
Accurately weigh a sample containing approximately 25 mg of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone into a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Part 3: Method Validation Protocol (ICH Q2(R1))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
Procedure: Inject the diluent (blank), a standard solution, and a sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte.
Forced Degradation: Subject the sample to stress conditions to produce degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradation product peaks.
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose solid drug product to 105 °C for 48 hours.
Photolytic Degradation: Expose solid drug product to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
Linearity
Procedure: Prepare a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the working standard concentration).
Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
Analysis: Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
Verification: Prepare solutions at the estimated LOD and LOQ concentrations and inject them to verify the signal-to-noise ratio (S/N). (Typically ~3:1 for LOD and ~10:1 for LOQ).
Robustness
Procedure: Intentionally make small variations to the method parameters and assess the impact on the results.
Parameters to Vary:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (e.g., ± 2% organic content)
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.
Overall HPLC Analysis and Validation Workflow
Caption: General workflow for HPLC analysis and validation.
References
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
SIELC Technologies. (2018, February 16). Separation of Ethanone, 1-(2-chlorophenyl)- on Newcrom R1 HPLC column.
BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
Rathod, P., et al. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology.
SciSpace. (n.d.). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component.
Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
Bhupatiraju, S. R., et al. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.
Use of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone in the synthesis of COX-2 inhibitors
Application Note: Strategic Utilization of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone in the Synthesis of Next-Generation COX-2 Inhibitors Executive Summary The compound 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone in the Synthesis of Next-Generation COX-2 Inhibitors
Executive Summary
The compound 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8) represents a high-value heterocyclic building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Structurally analogous to the precursors used for Etoricoxib (Arcoxia) , this scaffold offers unique substitution patterns (2-chloro, 6-methoxy) that allow for the development of novel "coxib" analogs with potentially improved metabolic stability and solubility profiles.
This guide details the critical synthetic application of this ketone: its transformation into the essential diaryl ketosulfone intermediate via Palladium-catalyzed
-arylation, followed by cyclization to form the bioactive core (e.g., the central pyridine or pyrazole ring).
Chemical Profile & Strategic Utility
Property
Specification
Chemical Name
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
Molecular Formula
C₈H₈ClNO₂
Molecular Weight
185.61 g/mol
Core Moiety
2,3,6-Trisubstituted Pyridine
Key Functionality
Acetyl group (C3): Nucleophilic handle for -arylation or condensation.Chloro group (C2): Handle for diversification or cross-coupling.Methoxy group (C6): Modulates lipophilicity; potential H-bond acceptor.[1]
Retrosynthetic Logic:
In the synthesis of Etoricoxib-class inhibitors, the central heterocyclic ring is typically assembled last. The critical precursor is a diaryl ketone (Ketosulfone).
Standard Route: 6-Methylnicotinic acid
Weinreb Amide Acetylpyridine Ketosulfone.
Novel Route (This Protocol): Direct use of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone allows for the immediate introduction of a functionalized pyridine ring, bypassing early-stage homologation steps.
Detailed Experimental Protocols
Workflow Overview
The synthesis proceeds in two decisive phases:
-Arylation: Coupling the acetyl pyridine with a phenyl sulfone halide to create the diaryl backbone.
Cyclization (Annulation): Condensing the backbone with a vinamidinium salt to close the central pyridine ring.
Figure 1: Synthetic pathway converting the acetyl pyridine scaffold into a bioactive bipyridine core.
Objective: To couple 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone with 4-bromophenyl methyl sulfone. This step is challenging due to the potential for self-condensation of the ketone; precise catalyst choice is critical.
Ligand: Xantphos (2-4 mol%) – Crucial for preventing side reactions.
Base:
(2.5 equiv) or NaOtBu (2.0 equiv)
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology:
Inert Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and nitrogen inlet. Cool to room temperature under
flow.
Charge: Add the ketone (10 mmol), sulfone (11 mmol),
(0.15 mmol), and Xantphos (0.30 mmol) to the flask.
Solvation: Add anhydrous 1,4-Dioxane (50 mL). Degas the solution by bubbling nitrogen for 15 minutes (sparging). Note: Oxygen is the enemy of this catalytic cycle.
Base Addition: Add
(25 mmol) in a single portion.
Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by HPLC/TLC.[2] The starting ketone should disappear, replaced by a more polar product.
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate. Recrystallize from Isopropyl Alcohol (IPA) or purify via flash chromatography (Hexane/EtOAc gradient).
Checkpoint: The product is the Ketosulfone Intermediate .[2] Confirm structure via ¹H-NMR (look for the disappearance of the acetyl methyl singlet and appearance of the methylene doublet/multiplet between the rings).
Protocol B: Pyridine Annulation (The "Coxib" Formation)
Objective: To convert the linear ketosulfone into the central pyridine ring using a vinamidinium salt. This is the industry-standard "Etoricoxib" ring-closure method.
Reagents:
Substrate: Ketosulfone Intermediate (from Protocol A) (1.0 equiv)
Condensation: In a reaction vessel, dissolve the Ketosulfone (5 mmol) in THF (20 mL). Cool to 0°C.
Base Treatment: Add KOtBu (6 mmol) slowly. Stir for 30 minutes to generate the enolate.
Vinamidinium Addition: Add the Vinamidinium salt (5.5 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 2–3 hours. A dark red/orange intermediate (the open-chain adduct) will form.
Reflux: Heat the mixture to reflux (approx. 110°C) for 6–8 hours. The ammonia displaces the dimethylamine groups, and the ring closes.
Quench: Cool to room temperature. Pour into ice water. Neutralize with NaOH or
to pH 8.
Isolation: Extract with Ethyl Acetate (3x). Dry over
.
Final Purification: The crude product is often a solid. Recrystallize from Ethanol/Water or purify via column chromatography.
Troubleshooting & Optimization (Expert Insights)
Issue
Root Cause
Corrective Action
Low Yield in Step A
Catalyst Poisoning / Oxygen
Ensure rigorous degassing. Switch to BrettPhos ligand if Xantphos fails (better for bulky substrates).
Self-Condensation of Ketone
Base too strong / Temp too high
Use instead of NaOtBu. Lower temperature to 80°C and increase reaction time.
Incomplete Cyclization (Step B)
Insufficient Ammonia
Ensure a large excess of . If using aqueous ammonia, ensure the system is sealed to prevent loss.
Regioisomer Formation
Ambiguous Enolization
The 2-chloro substituent on the pyridine ring exerts an electronic effect that generally favors the desired enolate, but verify regio-purity by NMR.
Safety & Handling
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone: Treat as a potential skin irritant and sensitizer. Handle in a fume hood.
Palladium Catalysts: Heavy metal hazards. Dispose of waste in dedicated heavy metal streams.
Vinamidinium Salts: Potent electrophiles. Avoid inhalation of dust.
Reaction Pressure: The cyclization step involves heating ammonia sources; ensure glassware is rated for slight pressure or use an open condenser system.
References
Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry. Link
Brasola, E., et al. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.[2][3][4][5] European Patent EP2551265A1. Link
Desai, P., et al. (2014). Process for the preparation of Etoricoxib.[1][2][3][4][6] European Patent EP2479166. Link
Organic Syntheses. (2010). Palladium-Catalyzed Alpha-Arylation of Ketones. Organic Syntheses, Vol. 87. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone as a Strategic Scaffold for Kinase Inhibitor Synthesis
Part 1: Executive Summary & Strategic Importance
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8) is a high-value heterocyclic building block used primarily in the synthesis of pyrazolo[3,4-b]pyridines , a "privileged scaffold" in medicinal chemistry. This core structure is ubiquitous in the design of ATP-competitive kinase inhibitors, particularly those targeting the MAPK/ERK signaling pathway (e.g., ERK1/2, BRAF) and SHP2 phosphatases , which are critical nodes in oncology drug discovery.
The compound’s unique substitution pattern offers three distinct vectors for chemical diversification:
C2-Chloro Position: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr) or cyclocondensation with hydrazines to form fused ring systems.
C3-Acetyl Group: A handle for condensation reactions (e.g., with dimethylformamide dimethyl acetal) to generate enaminones, precursors to pyrimidines or substituted pyrazoles.
C6-Methoxy Group: A versatile masking group that can be retained for lipophilicity or demethylated to reveal a 2-pyridone moiety, a critical hydrogen-bond donor/acceptor motif in many kinase binding pockets.
This guide details the protocol for converting this precursor into a 3-methyl-6-methoxy-1H-pyrazolo[3,4-b]pyridine core, a foundational step in generating libraries of anticancer agents.
Part 2: Chemical Logic & Mechanism
The transformation of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone into a bioactive scaffold relies on the "ortho-effect" of the acetyl and chloro substituents.
Mechanism: The reaction with hydrazine hydrate proceeds via a cascade sequence.
Nucleophilic Attack: Hydrazine acts as a nucleophile, displacing the labile chlorine atom at the C2 position (activated by the ring nitrogen) via SNAr.
Condensation: The terminal nitrogen of the newly formed hydrazine group attacks the carbonyl carbon of the C3-acetyl group.
Dehydration & Aromatization: Loss of water drives the formation of the thermodynamically stable pyrazole ring, fusing it to the pyridine to create the 1H-pyrazolo[3,4-b]pyridine system.
Why this matters: This "one-pot" cyclization is highly efficient, atom-economical, and scalable, making it ideal for early-stage drug discovery where speed-to-lead is critical.
Part 3: Detailed Experimental Protocol
Protocol ID: P-PYR-001
Objective: Synthesis of 3-methyl-6-methoxy-1H-pyrazolo[3,4-b]pyridine.
Scale: 10 mmol (Gram-scale pilot).
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Charge the flask with 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (1.85 g).
Add Ethanol (20 mL) and stir at room temperature (RT) until the solid is partially dispersed.
Reaction Initiation:
Add Hydrazine hydrate (1.5 mL) dropwise over 2 minutes.
Observation: A mild exotherm may occur. The solution color typically shifts from pale yellow to orange.
Add Glacial Acetic Acid (2 drops) if reaction kinetics are slow (monitored by TLC).
Reflux:
Heat the reaction mixture to reflux (80°C) using an oil bath or heating block.
Maintain reflux for 4–6 hours .
In-Process Control (IPC): Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (Rf ~0.[1]6) should disappear, and a new polar spot (Rf ~0.3) should appear.[2][3]
Workup & Isolation:
Cool the reaction mixture to room temperature.
Crystallization: Cool the flask further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
Wash: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.
Drying:
Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Results:
Yield: 1.30 – 1.45 g (80–90%).
Appearance: Off-white to pale yellow crystalline solid.
Purity: >95% (by 1H NMR).
Part 4: Quality Control & Characterization
To ensure the integrity of the scaffold before downstream library generation, verify the following parameters.
Application Note: Overcoming Steric Hindrance in the N-Alkylation of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
Executive Summary 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is a highly functionalized heterocyclic building block. Activating this core via N-alkylation generates a highly electrophilic N-alkylpyridinium salt, which se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is a highly functionalized heterocyclic building block. Activating this core via N-alkylation generates a highly electrophilic N-alkylpyridinium salt, which serves as a potent intermediate for subsequent nucleophilic aromatic substitutions (SNAr) or the synthesis of fused heterocycles (e.g., imidazo[1,2-a]pyridines). However, the N-alkylation of this specific substrate is notoriously difficult. The severe steric hindrance and electron-withdrawing nature of the 2-chloro and 6-methoxy substituents flanking the pyridine nitrogen heavily deactivate the lone pair. This application note details a field-proven, self-validating protocol utilizing a "super-electrophile" and microwave irradiation to overcome these kinetic barriers.
Mechanistic Insights & Reagent Selection
The Causality of Failure with Standard Reagents:
Pyridine nitrogens are typically excellent nucleophiles. However, 2,6-disubstitution creates a steric "shield" around the nitrogen lone pair. Furthermore, the 2-chloro and 3-acetyl groups withdraw electron density via inductive and resonance effects, drastically reducing nucleophilicity. Conventional alkylating agents (e.g., methyl iodide, benzyl bromide) fail to overcome the high activation energy of the transition state, resulting in trace yields even under prolonged reflux.
The Solution:
To overcome this thermodynamic and kinetic barrier, this protocol employs Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf) combined with Microwave Irradiation (MWI) .
Electrophilic Activation: The triflate leaving group is exceptionally weak and stable, making MeOTf orders of magnitude more electrophilic than methyl iodide, which is required for the N-alkylation of sterically hindered 2-chloropyridines[1].
Thermal Activation: MWI rapidly delivers localized thermal energy to surpass the high activation energy of the sterically congested transition state, a technique proven to increase yields of 2-chloropyridinium salts from <50% to >90% while reducing reaction times from days to minutes[2].
Solvent Selection: Anhydrous toluene is utilized because it is non-nucleophilic (preventing side reactions with MeOTf) and non-polar. As the highly polar N-methylpyridinium triflate salt forms, it spontaneously precipitates out of the toluene solution, driving the reaction forward (Le Chatelier's principle) and protecting the product from thermal degradation.
Quantitative Data: Optimization of Alkylation Conditions
The following table summarizes the quantitative optimization data, demonstrating the necessity of the chosen protocol parameters.
CRITICAL: Methyl triflate (MeOTf) is a potent, volatile alkylating agent and a severe health hazard. It must be handled exclusively inside a certified fume hood using appropriate PPE (double nitrile gloves, safety goggles, and a face shield). All glassware contacting MeOTf must be quenched in a bath of 10% aqueous ammonia or 1M glycine solution before washing.
Preparation: Oven-dry a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar. Flush the vial with dry Argon or Nitrogen for 5 minutes to ensure an anhydrous atmosphere.
Reagent Loading: Add 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (928 mg) to the vial, followed by 10 mL of anhydrous toluene. Stir at room temperature until the starting material is completely dissolved.
Addition of Electrophile: Cool the vial to 0 °C in an ice bath. Using a gas-tight syringe, add MeOTf (0.85 mL) dropwise over 2 minutes. Note: The reaction mixture may develop a slight yellow tint.
Microwave Irradiation: Seal the vial securely with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the reaction parameters to 120 °C , max power 150 W, and irradiate for 30 minutes with high-speed stirring.
Cooling & Precipitation: Allow the vial to cool to room temperature. The N-methylpyridinium triflate salt will begin to separate as a dense, immiscible oil or fine precipitate during the cooling phase. Transfer the mixture to a 50 mL round-bottom flask.
Isolation: Under vigorous stirring, add 20 mL of ice-cold anhydrous diethyl ether dropwise to the flask. The product will rapidly crash out as an off-white to pale yellow crystalline solid.
Filtration: Filter the precipitate rapidly through a sintered glass funnel (porosity 3) under vacuum. Wash the filter cake with additional cold diethyl ether (2 × 10 mL) to remove any unreacted starting material and residual toluene.
Drying: Transfer the highly hygroscopic salt to a vacuum desiccator. Dry under high vacuum (0.1 mbar) at 40 °C for 4 hours. Store the final product under argon at -20 °C.
Self-Validation & Analytical Checkpoints
To ensure the integrity of the protocol, utilize the following self-validating checkpoints:
Visual/Physical Check: The spontaneous precipitation of the product upon the addition of diethyl ether confirms the formation of a highly polar salt from the non-polar starting material.
TLC Analysis: Using 100% Ethyl Acetate as the eluent, the starting material will elute near the solvent front (Rf ~0.8), while the N-methylpyridinium salt will remain completely immobilized at the baseline (Rf = 0.0), confirming full conversion.
1H NMR Confirmation: In DMSO-d6, the successful N-alkylation is unambiguously confirmed by a sharp, highly deshielded singlet integrating to 3H at approximately 4.3–4.5 ppm (the new N-CH3 group). Additionally, the aromatic pyridine protons will shift significantly downfield (by ~0.5–1.0 ppm) compared to the starting material due to the permanent positive charge on the ring.
Reaction Workflow Diagram
Workflow logic for overcoming steric hindrance in the N-alkylation of 2,6-disubstituted pyridines.
References
Title: Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions
Source: RSC Advances
URL: [Link]
Common side products in the synthesis of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone
This technical guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8). It focuses on identifying, preventing, and troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8). It focuses on identifying, preventing, and troubleshooting common side products.
Executive Summary & Synthetic Strategy
The synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is critical for generating scaffolds used in kinase inhibitors and other bioactive heterocycles. While seemingly simple, the 2,3,6-substitution pattern on the pyridine ring introduces specific regiochemical challenges.
The most robust route avoids direct electrophilic acetylation (which is deactivated) and direct SNAr on 2,6-dichloro-3-acetylpyridine (which yields the wrong regioisomer). Instead, the Carboxylate/Weinreb Amide route is the industry "Gold Standard" for regiocontrol.
Core Synthetic Pathway (Recommended)
This pathway ensures the correct placement of the methoxy group before introducing the acetyl moiety, preventing difficult-to-separate regioisomers.
Figure 1: Strategic synthetic pathway and origin of key impurities. Note the "SNAr Trap" (bottom) which yields the incorrect regioisomer.
Common Side Products & Troubleshooting (Q&A)
This section addresses specific issues users encounter, linking spectral observations to chemical origins.
Issue 1: "I isolated a product with the correct mass, but the NMR coupling constants are wrong."
Diagnosis: You likely synthesized the Regioisomer (Impurity C) .
Cause: This occurs if you attempted to synthesize the target via Nucleophilic Aromatic Substitution (SNAr) on 2,6-dichloro-3-acetylpyridine using Sodium Methoxide (NaOMe).
Mechanism: The acetyl group is an Electron Withdrawing Group (EWG). In SNAr, the position ortho to the EWG (C-2) is more activated than the position para (C-6) due to inductive effects and proximity to the ring nitrogen. Consequently, methoxide attacks C-2 preferentially, displacing the "wrong" chlorine.
Solution: Abandon the SNAr route. Adopt the Carboxylate -> Weinreb Amide route described above to guarantee the 2-Cl, 6-OMe pattern.
Issue 2: "My product has a mass of M+16 (or M+18 in LCMS) and shows an extra methyl group in NMR."
Diagnosis: You have the Tertiary Alcohol (Impurity B) .
Cause: "Over-addition" of the Grignard reagent (MeMgBr).
Mechanism: The ketone product is more reactive toward nucleophiles than the starting ester. If you react the ester directly with MeMgBr, the ketone forms and immediately consumes a second equivalent of Grignard.
Solution:
Switch to Weinreb Amide: Convert the ester to the N-methoxy-N-methylamide. The stable chelated intermediate prevents the ketone from forming until the acidic workup, making double addition impossible.
Temperature Control: If using the ester, perform the addition at -78°C and use exactly 1.05 equivalents, though this is difficult to control on scale.
Issue 3: "I see a peak corresponding to M-14, and my methoxy signal is missing in NMR."
Diagnosis: You have the Pyridone / Des-methyl (Impurity A) .
Identity: 3-Acetyl-6-chloro-2(1H)-pyridone (tautomer of 2-chloro-6-hydroxypyridine derivative).
Cause: Acid-catalyzed hydrolysis of the methoxy group.
Context: 2-Methoxy pyridines are essentially imidate ethers. They are labile under strong acidic conditions (e.g., heating with HBr or HCl) or in the presence of strong Lewis acids (e.g., AlCl3, BBr3).
Solution:
Maintain basic or mild conditions during workup.
Quench Grignard reactions with saturated NH4Cl (mildly acidic) rather than concentrated HCl.
Avoid high temperatures during acidic steps.
Data Summary: Impurity Profile
Impurity Name
Structure Description
Relative Retention (RRT)*
Origin
Prevention Strategy
Target
2-Cl, 6-OMe, 3-Ac
1.00
Desired
N/A
Impurity A
Des-methyl (Pyridone)
0.65 - 0.75
Acidic Hydrolysis
Use mild quench (NH4Cl); avoid strong acids.
Impurity B
Tertiary Alcohol
1.15 - 1.25
Grignard Over-run
Use Weinreb Amide intermediate.
Impurity C
Regioisomer (6-Cl, 2-OMe)
0.95 - 1.05
Wrong Synthetic Route
Do not use SNAr on 2,6-dichloro-3-acetylpyridine.
Impurity D
Methyl Ester (Precursor)
1.10
Incomplete Reaction
Monitor conversion via HPLC; ensure dry reagents.
*Note: RRT values are approximate and depend on C18 column conditions (e.g., Acetonitrile/Water + 0.1% Formic Acid).
Detailed Experimental Protocol (Weinreb Route)
This protocol minimizes Impurity B (Bis-addition) and Impurity C (Regioisomer).
Step 1: Synthesis of Weinreb Amide
Charge a reaction vessel with Methyl 2-chloro-6-methoxypyridine-3-carboxylate (1.0 equiv) and N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous THF (10 V).
Cool the mixture to -10°C.
AddIsopropylmagnesium chloride (iPrMgCl) (2.0 M in THF, 3.0 equiv) dropwise, maintaining internal temperature < 0°C. Note: This acts as a base to deprotonate the amine and drive the amidation.
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
Monitor by HPLC for disappearance of ester.
Quench with sat. NH4Cl solution. Extract with EtOAc.[1][2]
Isolate the Weinreb amide (usually an oil/solid) after drying (MgSO4) and concentration.
Step 2: Grignard Addition to Ketone
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (10 V) under Nitrogen.
Cool to 0°C . (Lower temperatures are not strictly necessary for Weinreb amides but ensure safety).
AddMethylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2 equiv) dropwise.
Stir at 0°C for 1–2 hours. The stable chelated intermediate forms.
Quench carefully with 10% Citric Acid or sat. NH4Cl. Critical: The acid hydrolysis breaks the chelate to release the ketone.
Extract with EtOAc, wash with brine, dry over Na2SO4.
Purify via silica gel chromatography (Hexanes/EtOAc) if necessary to remove traces of unreacted amide.
References
Gros, P. et al. (2002). "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6." Journal of Organic Chemistry.
Schlosser, M. et al. (2003). "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?" Journal of Organic Chemistry.
BenchChem Technical Notes. (2025). "Synthesis of 3-Acetylpyridine Derivatives and Impurity Profiling."
Patent US7256295B2. "Process for producing 2,3-diamino-6-methoxypyridine."[3] (Describes the reactivity of 2,6-dichloro-3-nitropyridine precursors).
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-PYR-003
Compound: 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8 / 115286-54-1)
Classification: Pyridine Derivative / Pharmaceutical Intermediate
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Part 1: Executive Summary & Core Directive
The Challenge:
Purifying 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is deceptively difficult.[1] While the methoxy group adds crystallinity compared to its liquid starting material (2-chloro-6-methoxypyridine), the acetyl group introduces a dipole that creates a "Goldilocks" solubility profile—too soluble in polar aprotics (DCM, THF) and prone to "oiling out" in non-polar solvents.
The Solution:
We do not rely on a single "magic solvent."[1] Instead, we utilize a Binary Solvent System leveraging the Isopropanol (IPA) / n-Heptane axis.[1] This system offers the best balance between rejecting the lipophilic starting material and crystallizing the moderately polar ketone product.[1]
Part 2: Standard Operating Procedure (SOP)
Primary Recrystallization Protocol
Solvent System: Isopropanol (Solvent A) / n-Heptane (Anti-solvent B)[1]
Target Concentration: 5-7 mL solvent per gram of crude solid.
Step
Action
Scientific Rationale
1. Dissolution
Charge crude solid and Isopropanol (3 mL/g) . Heat to 60-65°C .[1]
The ketone is highly soluble in hot IPA.[1] We minimize solvent volume to maximize supersaturation later.[1]
2. Clarification
If insolubles persist, filter hot (0.45 µm PTFE).[1]
Removes inorganic salts (e.g., LiCl/MgCl₂) carried over from lithiation/Grignard synthesis steps.[1]
3. Nucleation
Cool slowly to 45°C . Add n-Heptane (2 mL/g) dropwise.
Reduces solubility power without shocking the system, preventing amorphous precipitation (oiling out).[1]
4. Seeding
Add 0.5 wt% pure seed crystals at 40°C.
Bypasses the nucleation energy barrier.[1] Critical for avoiding the "oiled state."[1]
Displaces mother liquor containing the liquid starting material (2-chloro-6-methoxypyridine).[1]
Part 3: Troubleshooting Guide (FAQ)
Q1: "My product is coming out as a yellow/brown oil at the bottom of the flask, not crystals. What is happening?"
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1]
The Science: The melting point of this ketone is relatively low (approx. 50-70°C depending on purity).[1] If the temperature of your solution drops below the "oiling out limit" before crystals nucleate, the compound separates as a supercooled liquid.[1] This oil traps impurities, defeating the purpose of recrystallization.[1]
Corrective Action:
Re-heat the mixture until the oil redissolves (clear solution).
Add more Solvent A (IPA) . Oiling out often indicates the solution is too rich in Anti-solvent (Heptane).[1] Shift the ratio from 1:2 back to 1:1.
Seed Early: Do not wait for the solution to cool to room temperature. Add seed crystals at 40-45°C.
Agitate: Ensure vigorous stirring (overhead stirrer preferred) to prevent oil droplets from coalescing at the bottom.
Q2: "The crystals are off-white or yellow. How do I remove the color?"
Diagnosis: Pyridine derivatives are prone to oxidation (N-oxide formation) or trace metal contamination (if Pd/Ni coupling was used).[1]
The Science: Colored impurities are often highly conjugated or polar.[1] They adsorb strongly to carbon but can also be trapped inside fast-growing crystals.[1]
Corrective Action:
Carbon Treatment: During Step 1 (Dissolution), add Activated Carbon (e.g., Darco G-60, 5 wt%) .[1] Stir at 60°C for 30 minutes, then filter hot over Celite.
Warning: Do not use acidic clays (e.g., Bentonite) as they may protonate the pyridine nitrogen, causing loss of yield.[1]
Q3: "I have low yield (approx. 40%). Where is my product?"
Diagnosis: The product is likely too soluble in the mother liquor, or you washed the filter cake with warm solvent.[1]
The Science: The methoxy group increases the solubility of the pyridine ring in alcohols compared to a simple chloro-pyridine.[1]
Corrective Action:
Check the Mother Liquor (ML): Spot the ML on a TLC plate.[1] If a large product spot exists, your solvent system is too strong.[1]
Adjust Anti-Solvent: Increase the Heptane ratio to 1:4 in the final cooling stage.
Second Crop: Concentrate the ML to 20% volume and cool to -10°C to recover a second crop (purity will be lower; keep separate).
Part 4: Decision Matrix & Workflow
The following diagram illustrates the critical decision points during the purification process.
Caption: Workflow logic for the purification of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone, emphasizing the loop to correct "oiling out" phenomena.
Part 5: References & Authority
Synthesis Context: This intermediate is critical in the synthesis of P2X3 antagonists (e.g., Gefapixant).[1] The purification protocols for analogous pyridine-ethanones are well-documented in pharmaceutical process chemistry.[1]
Source:Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. US Patent 2012/0232281 A1. Link
Starting Material Properties: 2-Chloro-6-methoxypyridine (CAS 17228-64-7) is a liquid at room temperature (bp 185°C).[1] Recrystallization is specifically effective because the acetylated product has a higher melting point than the starting material, allowing the liquid impurity to remain in the mother liquor.
General Pyridine Purification: The use of IPA/Water or IPA/Heptane is a standard "First Intent" screen for substituted pyridines to avoid hydrolysis (which can occur in hot acidic water) while maintaining solubility control.[1]
Source:Purification of Pyridine Derivatives. BenchChem Technical Notes. Link[1]
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for CAS 1060806-91-8 before handling.
Improving the yield of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone synthesis
Technical Support Guide: Optimizing the Synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone Executive Summary This guide addresses yield inconsistencies in the synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Optimizing the Synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
Executive Summary
This guide addresses yield inconsistencies in the synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone . Users frequently report low yields (<40%) and regioselectivity issues when attempting direct acylation or lithiation of the parent pyridine.
The Core Insight: The presence of the methoxy group at C6 and the chlorine at C2 creates a "push-pull" electronic environment that makes direct Friedel-Crafts acylation ineffective and direct lithiation regiochemically unstable (favoring C5 over the desired C3).
To guarantee high yields (>85%) and purity, this guide recommends abandoning direct functionalization in favor of the Weinreb Amide Protocol starting from the nicotinic acid scaffold, or the Stille Coupling method for smaller scales.
Module 1: The High-Yield Protocol (Weinreb Route)
Recommended for: Scale-up (>10g), GMP environments, and maximum reproducibility.
This route circumvents the regioselectivity problem by utilizing 2-chloro-6-methoxynicotinic acid as the starting material. The carbon skeleton is already fixed, reducing the synthesis to a functional group transformation.
Cool the Weinreb amide solution in THF to -10°C (Ice/Salt bath). Do not cool to -78°C; the reaction is sluggish.
Add MeMgBr dropwise over 30 minutes. The internal temp must not exceed 0°C.
Stir at 0°C for 2 hours.
Quench: Pour into cold Sat. NH₄Cl solution. Do not use HCl initially, as it may hydrolyze the methoxy group.
Why This Works (Causality)
The Weinreb amide forms a stable 5-membered chelate with the magnesium intermediate. This prevents the "over-addition" of the Grignard reagent (which would form the tertiary alcohol), a common failure point in ester-to-ketone conversions.
Module 2: Troubleshooting & FAQs
Category A: Regioselectivity & Starting Materials
Q: I am trying to lithiate 2-chloro-6-methoxypyridine with LDA and react with acetaldehyde, but I get a mixture of isomers. Why?A: This is a classic "Directing Group Competition" failure.
The Mechanism: The C6-Methoxy group is a powerful Directed Ortho Metalation (DoM) group, directing lithiation to C5 . The C2-Chlorine directs to C3 .
The Result: While Cl is closer to the desired C3 spot, the OMe group often dominates kinetically, or you get a "scrambling" effect where the lithium base attacks C5. Furthermore, the pyridine nitrogen lone pair can complex with lithium, directing to C6 (if not blocked) or C2 (if Cl wasn't there).
The Fix: Do not use the parent pyridine. Use the 3-bromo-2-chloro-6-methoxypyridine intermediate if you must use organometallics, and perform a Halogen-Metal Exchange (with i-PrMgCl) rather than deprotonation. This locks the reactivity at C3.
Q: Can I use 2,6-dichloronicotinic acid as a cheaper starting material?A: Yes, but the order of operations is critical.
Methoxylation First: Treat 2,6-dichloronicotinic acid with NaOMe (2.0 eq) in MeOH.
Selectivity: Nucleophilic attack favors C6 over C2 because of the steric hindrance near the carboxylic acid at C3.
Validation: Verify the product is 2-chloro-6-methoxynicotinic acid by NMR before proceeding to the Weinreb step.
Q: My product has a strong impurity at M-14 (Loss of methyl). What is it?A: You have likely hydrolyzed the methoxy ether to the pyridone (2-chloro-6-hydroxypyridin-3-yl ketone).
Cause: Acidic workup was too aggressive or prolonged.
Solution: Use a buffered quench (Ammonium Chloride) and ensure the aqueous phase pH does not drop below 4 during extraction. Avoid heating the product in acidic media.
Q: I am using the Stille coupling method (Route B). How do I get rid of the tin residues?A: Tin byproducts are notorious for streaking on columns and contaminating biological assays.
Protocol: After the reaction, add a 10% aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes. The polymeric tin fluoride will precipitate as a white solid. Filter this through Celite before extraction.
Module 3: Visualization of Workflows
Figure 1: The Robust Synthesis Pathway (Weinreb)
This flowchart illustrates the decision logic and chemical transformation for the recommended high-yield route.
Caption: Figure 1. Step-by-step flow for the Weinreb Amide protocol, highlighting the critical magnesium chelation step that prevents over-alkylation.
Figure 2: Troubleshooting Decision Tree
Use this logic gate to determine why your current synthesis is failing.
Caption: Figure 2. Diagnostic tree for identifying root causes of failure based on the synthesis route employed.
Module 4: Comparative Data
Parameter
Direct Lithiation (Route A)
Weinreb Protocol (Route B)
Stille Coupling (Route C)
Starting Material
2-Cl-6-OMe-Pyridine
2-Cl-6-OMe-Nicotinic Acid
3-Bromo-2-Cl-6-OMe-Pyridine
Key Reagent
LDA / Acetaldehyde
MeNH(OMe) / MeMgBr
Tributyl(1-ethoxyvinyl)tin
Typical Yield
35 - 50% (Variable)
85 - 92% (Consistent)
70 - 80%
Primary Challenge
Regioselectivity (C3 vs C5)
Cost of Weinreb amine
Toxicity of Tin / Purification
Scalability
Poor (Cryogenic required)
Excellent
Moderate (Tin waste)
References
Synthesis of 3-acetyl-2-chloropyridine derivatives via Weinreb Amide
Title: Synthetic method of 3-acetyl-2-chloropyridine (Patent CN115611802B).[4]
Source: Google P
URL
Lithiation Selectivity in 2-substituted Pyridines
Title: Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabiliz
Technical Support Center: Synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
The following technical support guide is designed for researchers and process chemists scaling up the synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone . It prioritizes regiochemical fidelity, process safety, and s...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers and process chemists scaling up the synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone . It prioritizes regiochemical fidelity, process safety, and scalability.
Case ID: SC-PYR-033
Subject: Scale-Up Strategy, Troubleshooting & Impurity Control
Target Molecule: 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 118754-52-2 analog)
Primary Application: Intermediate for kinase inhibitors (e.g., Tpl2, COX-2 analogs).
Executive Summary & Route Selection
The Challenge: The primary difficulty in synthesizing this molecule is regioselectivity .
Nucleophilic Substitution (SNAr): Starting from 3-acetyl-2,6-dichloropyridine and reacting with methoxide favors substitution at C2 (ortho to the acetyl group), yielding the wrong isomer (2-methoxy-6-chloro-3-acetylpyridine).
Lithiation (DoM): Direct lithiation of 2-chloro-6-methoxypyridine is directed by the methoxy group to the C5 position (ortho to OMe), yielding the wrong isomer (5-acetyl).
The Solution: We recommend an Electrophilic Aromatic Substitution (EAS) approach. The methoxy group at C6 directs electrophiles to the para position (C3), which is the desired site. The presence of the chlorine at C2 mildly deactivates C3 but prevents substitution at that site, while the methoxy group strongly activates C3.
Recommended Workflow (The "EAS-Heck" Route):
Methoxylation: Controlled SNAr of 2,6-dichloropyridine.
Bromination: Regioselective EAS at C3.
Heck Coupling: Palladium-catalyzed acylation using butyl vinyl ether (BVE).
Figure 1: Validated synthetic pathway prioritizing regiocontrol at C3.
Step-by-Step Protocols & Troubleshooting
Module A: Synthesis of 2-Chloro-6-methoxypyridine
Objective: Mono-substitution of 2,6-dichloropyridine.
Critical Parameter: Stoichiometry of NaOMe.
Protocol:
Charge 2,6-Dichloropyridine (1.0 equiv) in Methanol (5 vol).
Add NaOMe (0.98 - 1.02 equiv) as a 25% solution in MeOH dropwise at 20-25°C.
Workup: Concentrate to remove MeOH. Add Water/DCM. Separate. Distill or crystallize (if solid) to purify.
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
High levels of 2,6-Dimethoxypyridine (>5%)
Excess NaOMe or Temperature too high
Strictly limit NaOMe to 1.0 equiv. Do not exceed 70°C. Add NaOMe slowly.
Incomplete Conversion (>5% SM)
Wet solvent (MeOH) or old NaOMe
Use anhydrous MeOH. Titrate NaOMe solution before use.
Product is an oil/low melting solid
Normal physical property
2-Chloro-6-methoxypyridine has a low MP (~30-35°C) or is a liquid. Distillation is the best purification method.
Module B: Regioselective Bromination (The Critical Step)
Objective: Install Bromine at C3 (Para to OMe).
Mechanism: Electrophilic Aromatic Substitution (EAS).
Protocol:
Dissolve 2-Chloro-6-methoxypyridine (1.0 equiv) in Acetonitrile (MeCN, 10 vol).
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0-5°C.
Warm to 25°C and stir for 12 hours.
IPC: Check for disappearance of SM.
Workup: Quench with aqueous NaHSO3 (to remove Br2). Extract with Ethyl Acetate.[1]
Purification: Recrystallization from Heptane/IPA is often required to remove the minor 5-bromo isomer if present.
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Formation of 5-Bromo isomer
Lack of regiocontrol
The C3 position is favored (para to OMe). If C5 forms, lower the temperature to 0°C. Use MeCN (polar aprotic) to enhance para-selectivity.
Reaction Stalls
Deactivated ring
The Cl group deactivates the ring. If slow, add a catalytic amount of acid (e.g., 5 mol% TFA) or switch to DMF as solvent to increase NBS reactivity.
Red Coloration
Free Bromine formation
Normal. Quench with Sodium Bisulfite or Thiosulfate until yellow/colorless.
Module C: Heck Acylation (Scaling the Acetyl Group)
Objective: Convert C3-Br to C3-Acetyl.
Reagents: Butyl Vinyl Ether (BVE) acts as an acetyl anion equivalent.
Protocol:
Charge 3-Bromo-intermediate (1.0 equiv), Pd(OAc)2 (0.02 equiv), and DPPP (1,3-Bis(diphenylphosphino)propane, 0.025 equiv) in Toluene or DMF.
Add Triethylamine (2.5 equiv) and Butyl Vinyl Ether (2.0 equiv).
Heat to 90-100°C under Nitrogen for 16-24 hours.
Hydrolysis: Cool to 20°C. Add 1N HCl (aq) and stir for 2 hours (hydrolyzes the enol ether to the ketone).
Workup: Neutralize with NaHCO3. Extract with EtOAc.[1]
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Low Conversion
Poisoned Catalyst / O2
Ensure rigorous deoxygenation (sparge N2 for 30 min). Use fresh BVE (stabilizers can inhibit Pd).
Pd Black Precipitation
Ligand dissociation
Ensure DPPP/Pd ratio is > 1:1. DPPP is preferred over PPh3 for thermal stability.
Incomplete Hydrolysis
pH not acidic enough
The intermediate vinyl ether is stable in base. Ensure pH < 2 during the hydrolysis step.
Analytical Controls & Specifications
Key Impurity Profile
When scaling up, track these specific impurities by HPLC (C18 column, Acetonitrile/Water + 0.1% H3PO4).
Impurity Name
Structure Description
Origin
Limit (Area %)
Impurity A
2,6-Dimethoxypyridine
Over-reaction in Step 1
< 0.5%
Impurity B
5-Bromo-2-chloro-6-methoxypyridine
Regioisomer in Step 2
< 1.0%
Impurity C
3-Acetyl-2,6-dichloropyridine
From unreacted SM carried through
< 0.1%
Impurity D
Palladium Residue
Catalyst carryover
< 20 ppm (ICP-MS)
Data Summary Table: Process Parameters
Parameter
Step 1 (Methoxylation)
Step 2 (Bromination)
Step 3 (Heck)
Temperature
65°C (Reflux)
0°C to 25°C
95°C
Solvent
Methanol
Acetonitrile
DMF or Toluene
Stoichiometry
1.0 eq NaOMe
1.05 eq NBS
2.0 eq BVE
Critical Safety
Exotherm on NaOMe addition
Exotherm on NBS addition
Flammable vapors (BVE)
Typical Yield
85-90%
75-80%
70-75%
Frequently Asked Questions (FAQs)
Q1: Can I use the Friedel-Crafts acylation directly on 2-chloro-6-methoxypyridine?A: While possible, it is challenging. Pyridines complex with Lewis acids (AlCl3), deactivating the ring. However, the methoxy group activates the C3 position. If you attempt this, use stoichiometric AlCl3 (2.5 equiv) and Acetyl Chloride. Expect lower yields compared to the Bromination/Heck route due to potential demethylation (cleavage of OMe) by AlCl3 at high temperatures.
Q2: Why not lithiate 2-chloro-6-methoxypyridine directly?A: Regioselectivity. The methoxy group is a powerful Directed Ortho Metalation (DoM) group, directing lithiation to C5. The Chlorine atom directs to C3. However, OMe is generally the dominant director in these systems, leading to a mixture or predominantly the C5-acetyl isomer, which is difficult to separate.
Q3: Is 2-chloro-6-methoxypyridine a skin irritant?A: Yes. It is a potent skin and eye irritant (H315, H319). It also has a distinct, unpleasant pyridine-like odor. All operations should be conducted in a fume hood. In case of contact, wash with PEG-400 or copious water.
Q4: Can I use Vilsmeier-Haack formylation instead of Bromination?A: Yes, this is a valid cost-saving alternative.
Stability issues of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone and its derivatives
This is a comprehensive technical support guide designed for researchers working with 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8).[1] This guide prioritizes structural reactivity, degradation mechanism...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical support guide designed for researchers working with 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1060806-91-8).[1] This guide prioritizes structural reactivity, degradation mechanisms, and actionable troubleshooting.
Executive Summary
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is a highly functionalized pyridine intermediate.[1] Its utility in drug development stems from its "push-pull" electronic structure: the electron-withdrawing acetyl group at C3 and the electron-donating methoxy group at C6 create a unique reactivity profile.[1] However, this same electronic activation makes the C2-chlorine atom labile and the molecule susceptible to specific degradation pathways.[1]
This guide addresses the stability paradox : the features that make it a versatile building block also make it prone to storage artifacts and side reactions.[1]
Module 1: Critical Storage & Handling Protocols
Standard "cool and dry" advice is insufficient for this activated heterocycle.[1] Follow these specific protocols to prevent silent degradation.
Storage Specifications
Parameter
Requirement
Scientific Rationale
Temperature
2–8°C (Refrigerated)
Retards the rate of spontaneous hydrolysis of the activated C2-Cl bond.[1]
Atmosphere
Inert Gas (Argon/Nitrogen)
Prevents moisture ingress.[1] Water can act as a nucleophile, displacing the chlorine over time (see Reactivity Map).[1]
Container
Amber Glass, Tightly Sealed
While not acutely photosensitive, amber glass prevents UV-induced radical formation at the acetyl position.
Solvent Stability
Avoid Protic Solvents
Do NOT store in Methanol or Ethanol for long periods.[1] The solvent can act as a nucleophile () displacing the chloride.[1]
Handling "Red Flags"
If you observe the following, the reagent integrity is compromised:
Texture Change: Transition from crystalline solid to a sticky gum/oil (Indicates hydrolysis/hygroscopicity).[1]
Acrid Odor: A sharp smell of HCl (Hydrochloric acid is a byproduct of hydrolysis).[1]
Solubility Shift: Incomplete solubility in Dichloromethane (DCM) suggests the formation of the more polar pyridone hydrolysis product.[1]
Module 2: Reactivity & Degradation Mechanisms
Understanding the "Why" behind the instability.[1]
The stability issues of this compound are dictated by Nucleophilic Aromatic Substitution (
) .
Activation: The nitrogen in the pyridine ring and the acetyl group at C3 are electron-withdrawing.[1] They pull electron density away from the C2 position.[1]
The Leaving Group: The Chlorine at C2 is a good leaving group.[1]
The Result: The C2 position is highly electrophilic.[1] Weak nucleophiles (water, alcohols) can attack this position over time, displacing the chlorine.
Visualization: Reactivity & Degradation Pathways
The following diagram maps the primary degradation routes you must control.[1]
Caption: Primary reaction and degradation pathways driven by the electronic activation of the C2 and C6 positions.
Module 3: Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: I see a new peak in my LC-MS at [M-14] or [M+16]. What is happening?
Diagnosis: You are likely seeing hydrolysis products .[1]
[M-14] (Mass 171.5): This corresponds to the loss of the methyl group (
) replaced by Hydrogen.[1] This is Demethylation at the C6 position, usually caused by acidic conditions.[1]
[M-16 mass shift concept]: Actually, look for Mass 167 (Loss of Cl [35] + Addition of OH [17] = Net -18). Wait, let's calculate precisely:
Action: Check your solvent pH. If using LC-MS, ensure your mobile phase modifiers (formic acid) are not causing on-column degradation if the run is long.[1] Freshly prepare samples immediately before injection.
Q2: My nucleophilic substitution reaction (replacing Cl) has low yield and many impurities.
Cause: Competitive Hydrolysis or "Wrong Base" effect.[1]
Explanation: Because the C2-Cl is so activated, hydroxide ions (
) from wet solvents or wet bases (like hygroscopic KOH/NaOH) will compete with your desired nucleophile.[1]
Temperature: Do not overheat. These reactions often proceed at Room Temperature or mild heat (40-60°C).[1] High heat promotes degradation.[1]
Q3: The solid has turned yellow/orange. Can I still use it?
Assessment: The color change indicates the formation of chromophores, likely due to condensation of the acetyl group (Aldol-type self-condensation) or oxidation of trace hydrolysis products.[1]
Protocol:
Run a TLC (Hexane/EtOAc).[1] If the impurity spot is faint (<5%), you can purify via recrystallization (usually from Ethanol/Heptane, if done quickly) or a short silica plug.[1]
If the impurity is >10%, repurify via column chromatography.[1] The degradation products are usually much more polar (stick to the baseline).[1]
Q4: How do I confirm the structure by NMR? (Self-Validation)
Anomaly Check: If the methoxy peak disappears or shifts significantly upfield, suspect demethylation.[1] If the aromatic coupling pattern changes, suspect ring opening (rare) or substitution.[1]
Module 4: Synthesis & Purification Workflow
A standardized workflow to minimize stability issues during processing.
Caption: Optimized workflow to minimize thermal and hydrolytic degradation during isolation.
References
ChemScene. (2023).[1] Safety Data Sheet: 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone. Retrieved from [1]
Sigma-Aldrich. (2023).[1][2] Product Specification: Pyridine Derivatives and Stability. Retrieved from [1]
PubChem. (2023).[1] Compound Summary: 2-Chloro-1-(6-chloropyridin-3-yl)ethanone (Analogous Reactivity). Retrieved from [1]
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Reference for
Biological Activity Profile: 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone and its Evolution to Zotatifin (eFT226)
This guide provides an in-depth technical analysis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1150164-73-0), a critical synthetic intermediate, and its biological significance as the precursor to Zotatifin (eFT2...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS: 1150164-73-0), a critical synthetic intermediate, and its biological significance as the precursor to Zotatifin (eFT226) , a first-in-class eIF4A RNA helicase inhibitor.
Executive Summary
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is not merely a chemical building block; it is the "Gateway Scaffold" for the development of synthetic rocaglates , a class of drugs that mimic the natural product Silvestrol but with superior physicochemical properties.
This pyridine-based ketone allows for the construction of the cyclopenta[4,5]furo[3,2-c]pyridine core found in Zotatifin (eFT226) . Unlike natural rocaglates (which possess a phenyl ring), the introduction of the pyridine ring via this specific intermediate significantly enhances aqueous solubility and reduces P-glycoprotein (P-gp) efflux, solving the two major bottlenecks in translating eIF4A inhibitors to the clinic.
Structural Analysis & Synthetic Role
The biological potential of this scaffold lies in its specific substitution pattern, which enables the assembly of the complex tricyclic core of Zotatifin.
Position
Substituent
Function in Drug Design
C-2
Chloro (-Cl)
Reactive Handle: Serves as the site for cyclization (e.g., via intramolecular etherification or coupling) to form the furan ring of the core.
C-3
Acetyl (-COCH3)
Core Assembly: The ketone carbon becomes the quaternary center (C8a) of the final tetracyclic scaffold, crucial for the "clamping" mechanism.
C-6
Methoxy (-OMe)
Electronic Tuning: Donates electron density to the pyridine ring, modulating the pKa and improving the solubility profile of the final drug.
Ring
Pyridine
ADME Optimization: Replaces the phenyl ring of natural rocaglates (Rocaglamide A), reducing lipophilicity and bypassing P-gp efflux pumps.
Synthesis Pathway: From Ketone to Zotatifin
The ketone (Compound 152 in J. Med. Chem. 2020, 63, 5879) is synthesized from 2-chloro-N,6-dimethoxy-N-methylnicotinamide via Grignard addition.
Figure 1: Synthetic utility of the ketone scaffold in accessing Zotatifin.
Comparative Biological Activity
The biological value of the 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone scaffold is best realized by comparing the activity of its derivative, Zotatifin , against natural and other synthetic analogs.
Primary Target: eIF4A1 (RNA Helicase)
Zotatifin acts as a "molecular glue," clamping eIF4A1 to specific mRNA sequences (polypurine motifs) in the 5'-UTR, preventing ribosome scanning and translation initiation of oncogenes.
Activity Profile Table
Feature
Zotatifin (eFT226)
Silvestrol (Natural Product)
CR-1-31-B (Synthetic Tool)
Core Scaffold
Pyridine (derived from ketone)
Phenyl (Benzofuran)
Phenyl (Benzofuran)
eIF4A Binding ()
~2 nM
~5 nM
~3 nM
Sequence Selectivity
High (Polypurine motifs)
High
High
Cytotoxicity ()
2–15 nM (Lymphoma/Solid Tumors)
2–5 nM
2–10 nM
P-gp Substrate
No (Brain penetrant)
Yes (Rapid efflux)
Yes
Solubility
High (Clinical formulation possible)
Low
Low
Antiviral ()
~37 nM (SARS-CoV-2)
~3 nM
~2 nM
Key Insight: While Silvestrol is slightly more potent in vitro, Zotatifin (derived from our pyridine ketone) is the superior drug because the pyridine ring confers metabolic stability and evasion of the P-glycoprotein transporter, allowing it to reach tumors effectively in vivo.
Therapeutic Efficacy (Oncology)
The scaffold-derived Zotatifin demonstrates potent inhibition of cell proliferation in KRAS-mutant and RTK-driven tumors.
In Vivo: Tumor regression in xenograft models at 1 mg/kg/week (IV).
Mechanism of Action
The unique "clamping" mechanism requires the precise geometry provided by the ketone-derived core.
Figure 2: Mechanism of Action. The drug acts as an interfacial inhibitor, locking the helicase onto the RNA.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
Source: Adapted from Ernst et al., J. Med. Chem. 2020.[1]
Objective: To synthesize the core scaffold (Compound 152) from the amide precursor.
Preparation: Charge a flame-dried flask with 2-chloro-N,6-dimethoxy-N-methylnicotinamide (18.0 g, 78.0 mmol) and anhydrous THF (200 mL).
Cooling: Cool the solution to 0 °C under an inert atmosphere (
).
Addition: Dropwise add Methyl Magnesium Bromide (3 M in
, 52.0 mL, 156 mmol) over 30 minutes. Maintain internal temperature < 5 °C.
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC/LCMS for disappearance of amide.
Quench: Carefully quench with saturated
solution.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
.
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Yield: Expect ~12–14 g of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone as a white/off-white solid.
Protocol B: Dual-Luciferase Reporter Assay for eIF4A Selectivity
Objective: To verify the sequence-selective translation inhibition of the analog.
Transfection: Transfect HEK293T cells with a Renilla luciferase plasmid (internal control) and a Firefly luciferase plasmid containing the target 5'-UTR (e.g.,
polypurine motif or MYC 5'-UTR).
Treatment: 24 hours post-transfection, treat cells with the test compound (Zotatifin analog) at varying concentrations (e.g., 0.1 nM to 100 nM) for 4–6 hours.
Lysis: Lyse cells using Passive Lysis Buffer (Promega).
Measurement: Measure Firefly and Renilla luminescence sequentially.
Analysis: Calculate the Firefly/Renilla ratio. Normalize to DMSO control.
Validation: A true eIF4A inhibitor will dose-dependently reduce the ratio for polypurine-containing UTRs but not for unstructured controls (e.g.,
-actin UTR).
References
Ernst, J. T., et al. (2020).[2] "Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase." Journal of Medicinal Chemistry, 63(11), 5879–5955.
Müller, C., et al. (2022). "Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity."[3][4] Viruses, 14(3), 519.[3]
Comparing the efficacy of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone-based inhibitors
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the efficacy of pyridinone-based kinase inhibitors, a promising...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the efficacy of pyridinone-based kinase inhibitors, a promising class of compounds in targeted therapy. We will delve into their activity against key oncogenic kinases—Bruton's Tyrosine Kinase (BTK), Janus Kinase (JAK), MET, and Extracellular Signal-Regulated Kinase (ERK)—and provide the experimental framework for their evaluation. The foundational chemical scaffold, 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone, serves as a versatile starting point for the synthesis of numerous potent kinase inhibitors within this class.
The Rise of Pyridinone-Based Inhibitors in Kinase Drug Discovery
The pyridinone core is a privileged scaffold in medicinal chemistry, recognized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases. This has led to the development of a multitude of inhibitors targeting a diverse range of kinases implicated in cancer and inflammatory diseases. Their synthetic tractability, stemming from starting materials like 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
This guide will compare the efficacy of representative pyridinone-based inhibitors against their respective kinase targets and benchmark them against established, clinically relevant drugs.
BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in B-cell signaling. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways that promote B-cell proliferation and survival.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Efficacy Comparison of BTK Inhibitors
The following table compares the half-maximal inhibitory concentration (IC50) of a representative pyridinone-based BTK inhibitor with clinically approved drugs. Lower IC50 values indicate higher potency.
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is a hallmark of various inflammatory diseases and myeloproliferative neoplasms.
JAK-STAT Signaling Pathway
This diagram outlines the canonical JAK-STAT signaling pathway. Cytokine binding to its receptor leads to JAK activation, which in turn phosphorylates STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.
Caption: Overview of the JAK-STAT signaling cascade.
Efficacy Comparison of JAK Inhibitors
The table below presents the IC50 values of a pan-JAK pyridone-based inhibitor, Pyridone 6, in comparison to several approved JAK inhibitors.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant MET signaling is a driver in various cancers.
c-Met Signaling Pathway
The following diagram depicts the activation of the c-Met receptor and its downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.
Caption: Key downstream pathways activated by c-Met signaling.
Efficacy Comparison of MET Inhibitors
This table compares a potent pyrrolopyridine-pyridone based MET inhibitor with clinically approved MET inhibitors.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK/ERK pathway, which is frequently hyperactivated in cancer due to mutations in upstream components like RAS and BRAF.
RAS-RAF-MEK-ERK Signaling Pathway
This diagram illustrates the linear cascade of the RAS-RAF-MEK-ERK pathway, a critical regulator of cell proliferation and survival.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
This protocol is adapted for determining the IC50 of an inhibitor against a purified kinase.
Reagent Preparation:
Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.
Dilute the kinase and substrate peptide to their optimal concentrations in the kinase reaction buffer.
Prepare the ATP solution at the desired concentration (often at or near the Km for the specific kinase) in the kinase reaction buffer.
Kinase Reaction:
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well white plate.
Add 10 µL of the kinase/substrate mixture to each well.
Initiate the reaction by adding 10 µL of the ATP solution.
Incubation:
Incubate the plate at 30°C for 60 minutes.
Signal Generation and Detection:
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
This protocol is designed to assess the effect of an inhibitor on the viability of cancer cell lines.
Cell Seeding:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Inhibitor Treatment:
Prepare a serial dilution of the inhibitor in complete growth medium.
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
Incubation:
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
Formazan Solubilization:
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Pyridinone-based compounds represent a versatile and potent class of kinase inhibitors with demonstrated activity against a range of clinically relevant targets. The comparative data presented in this guide highlight their potential to rival or even exceed the potency of established drugs. The provided experimental framework offers a robust starting point for researchers to evaluate novel inhibitors derived from scaffolds such as 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone. As with any drug discovery program, a thorough understanding of the target biology, careful assay design, and iterative medicinal chemistry efforts are paramount to developing the next generation of targeted therapies.
References
Kim, J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(19), 5910-5921. [Link]
ACS Publications. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]
Ren, L., et al. (2015). Discovery of highly potent, selective, and efficacious small molecule inhibitors of ERK1/2. Journal of Medicinal Chemistry, 58(4), 1976-1991. [Link]
ACS Publications. (2015). Discovery of Highly Potent, Selective, and Efficacious Small Molecule Inhibitors of ERK1/2. Journal of Medicinal Chemistry. [Link]
Blake, J. F., et al. (2016). Discovery of GDC-0994, an Orally Bioavailable and Selective Inhibitor of Extracellular Signal-Regulated Kinase (ERK) 1/2. Journal of Medicinal Chemistry, 59(12), 5650-5660.
Fridman, J. S., et al. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach for myeloproliferative neoplasms. Clinical Cancer Research, 16(22), 5298-5307.
Dhatwalia, S., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules, 26(16), 4945. [Link]
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]
Germain, D. R., et al. (2015). Clinical-Stage and Next-Generation ERK1/2 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 58(15), 5709-5727.
Taylor, S. S., et al. (2023). A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. Journal of Clinical Medicine, 12(13), 4478. [Link]
Verstovsek, S., et al. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 16(1), 20-27. [Link]
Quintás-Cardama, A., et al. (2012). Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research, 18(11), 3008-3014. [Link]
Ghoreschi, K., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Immunological Reviews, 253(1), 79-90. [Link]
Herman, S. E., et al. (2017). The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia. Clinical Cancer Research, 23(11), 2831-2841. [Link]
Le-Vinh, B., et al. (2023). The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. Cancers, 15(14), 3583. [Link]
Zou, H. Y., et al. (2021). Crizotinib is an Orally Active, ATP-Competitive ALK and c-Met inhibitor. Targeted Oncology, 16(6), 727-738. [Link]
van Roon, E. N., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(4), 491-511. [Link]
Blake, J. F., et al. (2019). Ravoxertinib is an Orally Active and Highly Selective ERK1/2 Inhibitor. ACS Medicinal Chemistry Letters, 10(12), 1640-1645. [Link]
Jenner, E. (2024). Tofacitinib is a Janus Kinase Inhibitor for Inflammatory Disease Research. Elabscience. [Link]
Peters, S., et al. (2022). Non-small cell lung cancer with MET Exon 14 Mutation. Lung Cancer: Targets and Therapy, 13, 61-75. [Link]
Recondo, G., et al. (2022). FDA Approval Summary: Capmatinib and Tepotinib for the Treatment of Metastatic NSCLC Harboring MET Exon 14 Skipping Mutations or Alterations. Clinical Cancer Research, 28(2), 249-254. [Link]
Jenner, E. (2023). Capmatinib is an Orally Active c-Met Kinase Inhibitor for NSCLC Research. Elabscience. [Link]
Wolska, N., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. International Journal of Molecular Sciences, 22(6), 2873. [Link]
Zaja, F., et al. (2019). The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents. Haematologica, 104(11), e532-e535. [Link]
Estupinan, H. Y., et al. (2020). Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. Journal of Hematology & Oncology, 13(1), 138. [Link]
de Vries, T., et al. (2021). Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI. Haematologica, 106(10), 2701-2711. [Link]
Kumar, A., et al. (2017). Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor. American Journal of Cancer Research, 7(12), 2535-2546. [Link]
Sun, C., et al. (2025). Abstract 6769: Zanubrutinib (zanu) overcomes BTK V416L resistance in B cell lymphoma models. Cancer Research, 85(8_Supplement), 6769. [Link]
Koppikar, P., et al. (2012). Ruxolitinib inhibits transforming JAK2 fusion proteins in vitro and induces complete cytogenetic remission in t(8;9)(p22;p24)/PCM1-JAK2–positive chronic eosinophilic leukemia. Blood, 120(7), 1504-1506. [Link]
Borge, M., et al. (2021). Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma. Haematologica, 106(9), 2496-2500. [Link]
ResearchGate. (n.d.). (a) IC50 values of growth inhibition assay targeting c-Met and c-Src... [Link]
Sullivan, R. J., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Clinical Cancer Research, 23(21), 6503-6514. [Link]
Li, N., et al. (2022). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. Cancers, 14(22), 5534. [Link]
Schadt, L., et al. (2019). Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Molecular Cancer Therapeutics, 18(5), 1007-1018. [Link]
Validation of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone as a drug discovery scaffold
Topic: Validation of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone as a Drug Discovery Scaffold Executive Summary: The "Privileged" Pyridine Core In modern medicinal chemistry, the transition from benzene-based scaffolds to...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone as a Drug Discovery Scaffold
Executive Summary: The "Privileged" Pyridine Core
In modern medicinal chemistry, the transition from benzene-based scaffolds to nitrogen-containing heterocycles is a fundamental strategy for optimizing pharmacokinetics (PK). 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone represents a high-value "privileged scaffold" that bridges the gap between synthetic accessibility and biological efficacy.
Unlike simple chloropyridines, this scaffold incorporates three distinct functional handles:
2-Chloro group: A reactive electrophile for Suzuki-Miyaura couplings or SNAr displacements.
6-Methoxy group: A metabolic blocker that modulates lipophilicity (LogP) and serves as a specific hydrogen-bond acceptor.
3-Acetyl group: A versatile linker for cyclization reactions (e.g., forming imidazoles, pyrazoles) or further carbon-carbon bond formation.
This guide validates the scaffold's utility, comparing it against standard alternatives and providing a robust, self-validating synthetic workflow.
Part 1: Scaffold Profile & Comparative Analysis
Physicochemical Profile
The introduction of the nitrogen atom and the methoxy substituent significantly alters the electronic landscape compared to phenyl analogs.
Property
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone
1-(2-Chlorophenyl)ethanone (Alternative)
Impact on Drug Design
Molecular Weight
185.61
154.59
Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP
~1.95
~2.40
Pyridine N and Methoxy group lower lipophilicity, improving aqueous solubility.
H-Bond Acceptors
3 (N, O, O)
1 (O)
Additional vectors for target engagement (e.g., kinase hinge binding).
Metabolic Stability
High
Moderate
The 6-methoxy group blocks the para-position relative to the acetyl, preventing facile P450 oxidation.
Electronic Nature
Electron-Deficient Ring
Electron-Neutral Ring
Facilitates nucleophilic attacks (SNAr) at the 2-position.
Performance vs. Alternatives
Why choose this scaffold over the cheaper 1-(2,6-dichloropyridin-3-yl)ethanone ?
Regiocontrol: In 2,6-dichloropyridines, subsequent functionalization often leads to mixtures of C2 and C6 isomers. The 6-methoxy group in our target scaffold "locks" the orientation, forcing nucleophiles to attack the more reactive 2-chloro position exclusively.
Solubility: The methoxy group disrupts crystal packing and increases polarity compared to the dichloro analog, enhancing the solubility of downstream lead compounds.
Part 2: Synthetic Pathways & Validation
To ensure scientific integrity, we recommend the Weinreb Amide Route for generating this scaffold. While direct displacement of 2,6-dichloro-3-acetylpyridine is possible, it suffers from regioselectivity issues (C2 vs. C6 attack) that complicate purification.
Validated Synthesis Workflow (DOT Diagram)
Figure 1: High-fidelity synthesis via Weinreb amide to prevent over-alkylation to the tertiary alcohol.
Experimental Protocol: Weinreb Route
Objective: Synthesis of 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone.
Amide Formation: Dissolve the carboxylic acid in DCM. Add EDCI, HOBt, and DIPEA. Stir for 15 min at 0°C. Add N,O-dimethylhydroxylamine hydrochloride. Stir at room temperature (RT) for 12 hours.
QC Check: TLC (50% EtOAc/Hexane) should show disappearance of acid.
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.[1] Concentrate to yield the Weinreb amide.
Grignard Reaction: Dissolve the Weinreb amide in anhydrous THF under Nitrogen. Cool to -78°C (Critical for selectivity).
Addition: Dropwise add MeMgBr. The Weinreb intermediate forms a stable chelated complex that prevents double addition.
Quench: After 1 hour, quench with sat. NH4Cl solution at low temperature.
Isolation: Extract with EtOAc. The crude product is typically >95% pure.
Self-Validating System:
If the product contains tertiary alcohol (double addition), the temperature was too high during Grignard addition.
If the starting material remains, the Weinreb formation was incomplete (check DIPEA quality).
Part 3: Biological Applications & Case Studies
This scaffold is a precursor for Imidazo[1,2-a]pyrimidines , a class of compounds potent against GABAA receptors (anxiolytics) and various kinases.
Case Study: GABAA Receptor Modulators
Researchers utilize the acetyl group to form fused heterocyclic rings. The 2-chloro position is then used to introduce biaryl diversity via Suzuki coupling.
Mechanism of Action:
The pyridine nitrogen and the 6-methoxy oxygen often mimic the pharmacophore of benzodiazepines, interacting with the
/ interface of the GABAA receptor.
Downstream Diversity Map (DOT Diagram)
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the scaffold.
References
Imidazo[1,2-a]pyrimidines as Functionally Selective GABA(A) Ligands.
Source: Journal of Medicinal Chemistry.[2]
Context: Describes the use of acetyl-pyridine scaffolds to build imidazo-fused systems for anxiety treatment.
URL:[Link]
Regioselectivity in Nucleophilic Substitution of 2,6-Dichloropyridines.
Source: ResearchGate / New Journal of Chemistry.
Context: Validates the reactivity patterns of 2,6-dichloro-3-EWG systems, supporting the need for the Weinreb route to avoid isomeric mixtures.
URL:[Link]
Pyridine Scaffolds in Medicinal Chemistry: A Review.
Source: National Institutes of Health (PMC).
Context: General validation of methoxypyridines as bioisosteres for benzene in drug discovery.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Immediate Action
Status: Hazardous Chemical Waste (Halogenated)
Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1]
Disposal Method: High-temperature incineration with scrubber.
Critical Prohibition: DO NOT dispose of down the drain or in general municipal trash.
Emergency Spill Response (Quick View)
Solid Spill: Dampen slightly to prevent dust, sweep up carefully, place in a sealed container labeled "Hazardous Waste - Toxic/Irritant."
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present.
Exposure: Wash skin with soap/water for 15 min.[1][2] Flush eyes for 15 min.
Part 2: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity and toxicology. 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone is a halogenated pyridine derivative. Its structural inclusion of both a chlorine atom and a ketone moiety dictates its waste classification.
Property
Description
Chemical Structure
Pyridine ring substituted with Cl, OMe, and Acetyl groups.
Physical State
Solid (typically off-white to pale yellow crystalline powder).[3]
Reactivity
Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[2][4][5]
Operational Insight: Because this molecule contains chlorine, it must be segregated into the Halogenated Waste stream. Mixing it with non-halogenated solvents (like acetone or methanol) without proper labeling can result in regulatory fines and damage to incinerator catalytic converters lacking scrubbers.
Part 3: Pre-Disposal Handling & Segregation
Effective disposal starts at the bench. Improper segregation is the #1 cause of waste rejection by EHS (Environmental Health & Safety) departments.
Waste Stream Classification
Stream A: Halogenated Organics (CORRECT). Due to the Chloro- substituent.
Stream B: Non-Halogenated Organics (INCORRECT).
Stream C: Solid Hazardous Waste (CORRECT). For contaminated gloves, weighing boats, and paper towels.
Container Selection
Liquids (Solutions): High-density polyethylene (HDPE) or glass bottles. Avoid metal containers if the solution is acidic.
Solids: Wide-mouth HDPE jars or double-lined hazardous waste bags.
Labeling Requirements
Every container must be labeled before waste is added.
Content: "Waste 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone" + Solvent Name (if applicable).
Hazard Checkbox: [x] Toxic [x] Irritant.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess Stock)
Step 1: Do not dissolve unnecessarily. Solid waste is often cheaper to incinerate than liquid waste due to volume.
Step 2: Transfer the solid into a dedicated wide-mouth screw-top jar.
Step 3: Label as "Solid Hazardous Waste - Halogenated Organic."
Step 4: Hand over to EHS for "Incineration with Scrubber."
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Step 1: Assess the solvent system.
If solvent is halogenated (DCM, Chloroform): Pour directly into the "Halogenated Waste" carboy.
If solvent is non-halogenated (Ethyl Acetate, Methanol): This mixture is now classified as Halogenated because of the solute. Pour into the "Halogenated Waste" carboy.
Step 2: Rinse the reaction vessel twice with a minimal amount of acetone.
Step 3: Add rinsate to the same Halogenated Waste carboy. Do not pour rinsate down the sink.
Syringes/Needles: Place in a hard-walled Sharps Container. No chemical deactivation is usually required unless highly concentrated.
Gloves/Paper Towels: Place in a clear hazardous waste bag (often yellow or red depending on facility rules). Do not throw in regular trash.
Part 5: Visual Workflows
Figure 1: Waste Segregation Decision Tree
This diagram guides the researcher on where to place the waste based on its physical state and solvent composition.
Caption: Decision tree for segregating 1-(2-Chloro-6-methoxypyridin-3-yl)ethanone waste streams. Note that all liquid solutions default to Halogenated Waste.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of an accidental release.
Caption: Step-by-step workflow for containing and cleaning up minor lab spills.
Part 6: Regulatory Compliance & Waste Codes
While this specific compound is not typically listed as a P-list or U-list waste under US EPA RCRA regulations by name, it is regulated based on its characteristics and toxicity.
RCRA Status: Non-listed. However, if the waste exhibits toxicity characteristics (e.g., via TCLP), it may carry a D-code . In most research settings, it is managed as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" depending on local laws (e.g., California has stricter "California Hazardous Waste" codes).
EPA Disposal Method: Incineration is the Best Demonstrated Available Technology (BDAT) for halogenated organics to destroy the pyridine ring and capture chlorine as HCl in the scrubber system.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10797730, 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. (Used for structural analogy and hazard extrapolation). Retrieved from [Link]
Washington State University (2025). Pyridine and Derivatives Disposal Guidelines. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, Drug Development Professionals
As a key intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, this halogenated pyridine derivative presents specific handling challenges. While full toxicological data for this specific isomer is often limited in public registries, structural activity relationship (SAR) analysis with analogous chloropyridines dictates that we treat this compound as a Sensitizing Irritant with potential for Acute Toxicity (Oral/Dermal) .
Critical Hazard Assessment:
Skin/Eye: High probability of severe irritation and potential corneal damage due to the basicity of the pyridine ring and the reactivity of the chloroketone moiety.
Inhalation: Respiratory tract irritant (STOT SE 3).[1][2] Dust inhalation is the primary vector of exposure during weighing.
Systemic: Potential for absorption-based toxicity; halogenated pyridines can exhibit delayed hepatotoxicity.
Personal Protective Equipment (PPE) Specifications
Standard "lab safety" protocols are insufficient for halogenated intermediates without specific permeation data. The following PPE standards are required to create a self-validating safety system.
A. Hand Protection Strategy
Rationale: The lipophilic methoxy group combined with the pyridine ring enhances skin permeability. Standard latex gloves offer negligible protection against organic halogenated solvents often used with this compound (e.g., DCM, Chloroform).
Parameter
Recommendation
Technical Justification
Material
Nitrile (High-Grade)
Superior resistance to punctures and incidental organic splashes compared to latex.
Thickness
≥ 0.11 mm (4 mil)
Minimum barrier for incidental contact.
Double Gloving
MANDATORY
Outer: Standard Nitrile (change immediately upon splash). Inner: Extended cuff Nitrile (tucked under lab coat). This creates a "sacrificial layer" system.
Breakthrough
< 15 minutes
Assume rapid permeation if dissolved in organic solvents. Change gloves immediately after any contact.
B. Ocular & Respiratory Protection
Rationale:[1][2][3][4][5][6][7][8][9][10][11] Fine crystalline powders of pyridine derivatives are easily aerosolized. The primary engineering control must be the Fume Hood, but PPE serves as the critical fail-safe.
Eyes:Chemical Splash Goggles (ANSI Z87.1+ or EN 166) .
Note: Safety glasses are insufficient during weighing or open-vessel operations due to the risk of airborne dust entering the tear ducts.
Respiratory:
Primary: Variable Air Volume (VAV) Fume Hood operating at face velocity 80–100 fpm.
Secondary (Spill/Outside Hood): NIOSH-approved N95 or P100 particulate respirator . If dissolved in solvent, upgrade to Half-face respirator with Organic Vapor (OV) cartridges .
C. Body Shielding
Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex). Polyester blends should be avoided due to melt-risk if flammable solvents are involved.
Supplemental: Tyvek® sleeves are recommended when handling quantities >5g to prevent wrist-gap exposure.
Operational Handling Protocol
This workflow minimizes exposure vectors through engineering controls and procedural logic.[3]
Phase 1: Pre-Operational Check
Verify Fume Hood certification is within 12 months.
Clear the hood deck of unnecessary clutter to prevent turbulence.
Prepare a "Solid Waste" container inside the hood before opening the reagent bottle.
Phase 2: Weighing & Solubilization
The highest risk of exposure occurs during the transfer of solid material.
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Pyridine derivatives often carry static charge, causing "powder fly."
The "Tunnel" Technique: Do not weigh on an open bench. Place the balance inside the fume hood. If vibration is an issue, prepare a tared vial, add the solid roughly inside the hood, cap it, and then weigh outside.
Solvent Addition: Add solvent (e.g., Ethanol, DMSO) immediately after weighing to lock down the dust.
Phase 3: Reaction & Cleanup[5][7][9]
Glassware: Use single-neck flasks with joint clips. Avoid open beakers.
Decontamination: Wipe down the balance and hood surface with a detergent solution (e.g., Alconox) followed by water. Do not use Acetone initially, as it may increase the volatility of residual contaminants.
Visualizing the Safety Workflow
The following decision logic ensures safety compliance at every stage of the experiment.
Figure 1: Decision matrix for scaling PPE based on quantity handled.
Waste Disposal & Decontamination[2]
Improper disposal of halogenated pyridines is a frequent regulatory violation.
Waste Classification
Stream:Halogenated Organic Waste .
Labeling: Must explicitly list "1-(2-Chloro-6-methoxypyridin-3-yl)ethanone" and "Pyridine Derivative - Toxic."
Segregation: Do NOT mix with strong acids or oxidizers (e.g., Nitric Acid), as pyridines can form unstable salts or undergo exothermic oxidation.
Spill Management (Small Scale < 10g)
Evacuate: Clear the immediate area.
PPE Up: Don double gloves, goggles, and N95 respirator.
Contain: Cover spill with a dry absorbent pad or vermiculite. Do not use paper towels alone, as they do not suppress vapor.
Clean: Scoop material into a hazardous waste bag. Scrub the surface with a soapy water solution (surfactants encapsulate the lipophilic molecule better than water alone).
Emergency Response
Scenario
Immediate Action
Medical Follow-up
Eye Contact
Flush for 15 minutes using an eyewash station. Hold eyelids open forcibly.
Mandatory: Seek ophthalmologist evaluation. Pyridines can cause delayed corneal clouding.
Skin Contact
Remove contaminated clothing.[1][5][7] Wash with soap and water for 15 mins.[3][11]
Monitor for redness/blistering for 24 hours.
Inhalation
Move to fresh air immediately.
If coughing persists >30 mins, seek medical attention (potential chemical pneumonitis).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776097 (Analogous Chloropyridines). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press. Retrieved from [Link]
Disclaimer: This guide is based on structural analogy and standard chemical hygiene practices for halogenated pyridine intermediates. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.